Product packaging for Etodesnitazene(Cat. No.:CAS No. 14030-76-3)

Etodesnitazene

Cat. No.: B12780835
CAS No.: 14030-76-3
M. Wt: 351.5 g/mol
InChI Key: BMLPNUNXHUGDOI-UHFFFAOYSA-N

Description

2-(2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O B12780835 Etodesnitazene CAS No. 14030-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14030-76-3

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C22H29N3O/c1-4-24(5-2)15-16-25-21-10-8-7-9-20(21)23-22(25)17-18-11-13-19(14-12-18)26-6-3/h7-14H,4-6,15-17H2,1-3H3

InChI Key

BMLPNUNXHUGDOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OCC

Origin of Product

United States

Foundational & Exploratory

Etodesnitazene's Mechanism of Action at Mu-Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodesnitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant compound of interest due to its high affinity and efficacy at the mu-opioid receptor (MOR). This technical guide provides an in-depth analysis of the mechanism of action of this compound at the MOR, synthesizing available preclinical data. It details the binding characteristics, functional activity, and downstream signaling pathways initiated by this compound binding. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in opioid pharmacology and drug development.

Introduction to this compound

This compound is a member of the nitazene (B13437292) class of synthetic opioids, which were first synthesized in the 1950s.[1] Structurally distinct from fentanyl and morphine, nitazenes have been identified as potent agonists at the mu-opioid receptor.[2][3] this compound, specifically, is the desnitro analog of etonitazene, another highly potent opioid.[1] The emergence of this compound and other nitazenes in illicit drug markets has underscored the need for a thorough understanding of their pharmacological profiles to inform public health responses and the development of potential therapeutics.[4][5] In vitro studies have confirmed that this compound is an active opioid agonist.[6][7]

Interaction with the Mu-Opioid Receptor (MOR)

The primary mechanism of action for this compound, like other classical opioids, is through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][8] The binding of this compound to the MOR initiates a cascade of intracellular signaling events that are responsible for its analgesic and other opioid-like effects.[1][9]

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.

Studies have shown that this compound exhibits a high affinity for the mu-opioid receptor. The table below summarizes the reported binding affinity of this compound in comparison to other well-characterized opioids.

CompoundReceptorKi (nM)Reference CompoundReference Ki (nM)Source
This compound Human MOR1.12Fentanyl1.255[10]
MorphineHuman MOR1.07--[10]
FentanylHuman MOR1.255--[10]
DAMGOHuman MOR1.58--[10]

MOR: Mu-Opioid Receptor; DAMGO: [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin, a selective MOR agonist.

Functional Activity: G-Protein Activation

Upon agonist binding, the MOR undergoes a conformational change that facilitates the activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o family.[9] This leads to the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

The functional potency and efficacy of this compound in activating G-protein signaling are typically assessed using [35S]GTPγS binding assays. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, indicating potency. The Emax value reflects the maximum efficacy of the agonist relative to a standard full agonist.

CompoundReceptorAssayEC50 (nM)% Emax (relative to DAMGO)Source
This compound Human MOR[35S]GTPγS1.34112[10]
MorphineHuman MOR[35S]GTPγS1.9593[10]
FentanylHuman MOR[35S]GTPγS0.40104[10]
DAMGOHuman MOR[35S]GTPγS0.65100[10]

EC50: Half maximal effective concentration; Emax: Maximum effect.

Studies indicate that this compound is a full agonist at the mu-opioid receptor, with potency comparable to or exceeding that of morphine and fentanyl in activating G-protein signaling.[10] In vitro pharmacological data has shown this compound to be approximately six times more potent than morphine.[6][7]

Functional Activity: β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[11] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways.[11] The potential for a ligand to preferentially activate either the G-protein or β-arrestin pathway is known as "biased agonism" and is an area of active research in opioid pharmacology.[12]

β-arrestin recruitment assays, such as those based on enzyme fragment complementation or bioluminescence resonance energy transfer (BRET), are used to quantify this aspect of ligand activity.[11][13]

While specific quantitative data for β-arrestin recruitment by this compound is not as widely published as G-protein activation data, broader studies on nitazenes suggest they are potent activators of this pathway.[14][15]

Signaling Pathways

The binding of this compound to the mu-opioid receptor triggers a complex network of intracellular signaling events. The primary pathway involves G-protein activation, leading to analgesia. However, β-arrestin recruitment also plays a crucial role in the overall pharmacological profile of the compound.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces Analgesia Analgesia cAMP->Analgesia Leads to Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization Mediates

Figure 1: Simplified signaling pathway of this compound at the mu-opioid receptor.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the mechanism of action of this compound at the mu-opioid receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing MOR incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]DAMGO) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantify->analyze

Figure 2: General workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled MOR agonist (e.g., [3H]DAMGO) and a range of concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the potency (EC50) and efficacy (Emax) of a compound to activate G-proteins.[10]

GTPgS_Assay_Workflow prep Prepare cell membranes expressing MOR incubate Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of this compound prep->incubate separate Separate bound from free [35S]GTPγS (e.g., via vacuum filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine EC50 and Emax values quantify->analyze

Figure 3: General workflow for a [35S]GTPγS functional assay.

Methodology:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the MOR are prepared.[10]

  • Incubation: Membranes are incubated in an assay buffer containing [35S]GTPγS, guanosine (B1672433) diphosphate (B83284) (GDP), and varying concentrations of the test agonist (this compound).[10]

  • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound [35S]GTPγS.[10]

  • Quantification: The amount of [35S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.[10]

  • Data Analysis: Concentration-response curves are generated, and non-linear regression is used to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like DAMGO.[10]

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay measures the recruitment of β-arrestin to the activated MOR.

Beta_Arrestin_Workflow prep Use engineered cells co-expressing MOR fused to one enzyme fragment and β-arrestin fused to a complementary fragment incubate Treat cells with varying concentrations of this compound prep->incubate add_substrate Add a substrate that produces a luminescent or colorimetric signal upon enzyme reconstitution incubate->add_substrate measure Measure the signal using a plate reader add_substrate->measure analyze Analyze data to determine EC50 and Emax for β-arrestin recruitment measure->analyze

Figure 4: General workflow for a β-arrestin recruitment assay.

Methodology:

  • Cell Line: A stable cell line is used that co-expresses the MOR fused to a small enzyme fragment and β-arrestin fused to the larger, complementary portion of the enzyme (e.g., β-galactosidase).[11][13]

  • Incubation: Cells are plated and then treated with a range of concentrations of the test agonist (this compound).[16]

  • Substrate Addition: After an incubation period, a substrate is added that will be acted upon by the reconstituted enzyme to produce a detectable signal (e.g., chemiluminescent or colorimetric).[11]

  • Signal Measurement: The signal is measured using a luminometer or spectrophotometer.

  • Data Analysis: Concentration-response curves are plotted, and EC50 and Emax values for β-arrestin recruitment are determined through non-linear regression.

Conclusion

This compound is a potent mu-opioid receptor agonist with high binding affinity and functional efficacy for G-protein activation. Its pharmacological profile, characterized by high potency, underscores the need for continued research to fully elucidate its mechanism of action, including its propensity for β-arrestin recruitment and the implications for its in vivo effects. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working to address the challenges posed by the emergence of novel synthetic opioids.

References

Pharmacological profile of Etodesnitazene versus other benzimidazole opioids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of Etodesnitazene Versus Other Benzimidazole (B57391) Opioids

Introduction

The benzimidazole opioids, a class of synthetic analgesics first synthesized in the 1950s, have recently re-emerged as potent and dangerous novel psychoactive substances (NPS) on the illicit drug market.[1][2][3][4][5] Though initially developed as potential alternatives to morphine, their clinical development was halted due to a high risk of dependency and a narrow therapeutic window between analgesia and severe respiratory depression.[6][7][8] This class is chemically distinct from traditional opioids and fentanyls, characterized by a 2-benzylbenzimidazole core structure.[2][4][9]

This guide provides a detailed comparative pharmacological profile of this compound (also known as etazene) and other prominent benzimidazole opioids, including isotonitazene, metonitazene, and protonitazene. This compound is the desnitro analog of etonitazene, meaning it lacks the 5-nitro group characteristic of many of the most potent compounds in this class, often referred to as "nitazenes".[10][11] This structural difference significantly influences its pharmacological profile.[12][13][14][15][16]

This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding of these compounds.

Pharmacodynamics

The primary mechanism of action for benzimidazole opioids is agonism at the mu-opioid receptor (MOR), which is responsible for their potent analgesic effects as well as their significant abuse potential and life-threatening respiratory depression.[1][2][5][6]

Receptor Binding and Functional Activity

In vitro studies consistently demonstrate that benzimidazole opioids are potent and selective MOR agonists.[17] this compound shows a high affinity for the MOR, greater than morphine, but generally less than fentanyl and its 5-nitro counterparts like isotonitazene and etonitazene.[10][12][14][15] The absence of the 5-nitro group is a common feature that leads to a reduction in potency compared to nitazene (B13437292) analogues that possess it.[12][14][15][16]

Table 1: Comparative In Vitro Receptor Binding and Functional Activity

CompoundReceptor Binding Affinity (Ki, nM) at MORIn Vitro Potency (EC50, nM) at MORIn Vitro Efficacy (% of DAMGO/Hydromorphone)Reference(s)
This compound Higher than morphine~2x more potent than morphine; ~4x less potent than fentanylFull agonist[10][12][14][15]
Isotonitazene 0.060.71 - 3.72Full agonist, slightly more potent than fentanyl[18][19][20]
Metonitazene 0.2210.0 - 19.1Full agonist, slightly greater than fentanyl[8][18][21]
Protonitazene Not specified0.07 - 0.35 ng/mL (subnanomolar)Full agonist, more potent than morphine, similar to fentanyl[6][9][22]
Etonitazene 0.0171.12Full agonist, >10x more potent than fentanyl[17][23][24]
Fentanyl ~1.0 - 1.6~0.037 - 1.56 ng/mLFull agonist[8][9][18]
Morphine ~1.0 - 4.0~0.49 - 20.94 ng/mLFull agonist[1][9][10]

Note: Values are compiled from multiple sources and may vary based on the specific assay conditions.

Signaling Pathways

Upon binding to the MOR, a Gi/o-coupled protein receptor, benzimidazole opioids trigger a conformational change that initiates downstream signaling. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This cascade results in the desired analgesic effect.

However, MOR activation also initiates a secondary pathway involving the recruitment of β-arrestin-2.[25] This pathway is implicated in receptor desensitization, internalization, and the mediation of adverse effects such as respiratory depression and tolerance.[25] The potential for biased agonism, where a ligand preferentially activates one pathway over the other, is an area of intense research in opioid pharmacology.

G_protein_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates BetaArrestin β-Arrestin-2 MOR->BetaArrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts IonChannel Ion Channels (Ca²⁺, K⁺) Analgesia Analgesia IonChannel->Analgesia Contributes to Opioid Benzimidazole Opioid (e.g., this compound) Opioid->MOR Binds G_Protein->AC Inhibits G_Protein->IonChannel Modulates AdverseEffects Adverse Effects (Respiratory Depression, Tolerance) BetaArrestin->AdverseEffects Internalization Receptor Internalization BetaArrestin->Internalization ATP ATP ATP->AC cAMP->Analgesia Leads to

Opioid Receptor Signaling Pathways

Pharmacokinetics

Metabolism

The metabolism of this compound and other benzimidazole opioids primarily occurs in the liver. In silico and in vitro studies indicate that this compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[10]

Human metabolism studies have identified N- and O-deethylation as the predominant metabolic routes for this compound.[26][27] The main transformations result in O-deethylated, N-deethylated, and N,O-dideethylated metabolites.[26][27] Glucuronidation of these phase I metabolites also occurs.[26] For many nitazenes, a common metabolite, 4'-hydroxy-nitazene, can be detected, serving as a potential biomarker for the entire class.[9][28][29]

metabolism_workflow Parent This compound M1 M1: O-Deethylated This compound (Most Abundant) Parent->M1 O-Deethylation M2 M2: N-Deethylated This compound Parent->M2 N-Deethylation M_Hydrox Hydroxylated Metabolites Parent->M_Hydrox Hydroxylation M3 M3: N,O-Dideethylated This compound M1->M3 M_Gluc Phase II: Glucuronide Conjugates (M1-Glucuronide, M3-Glucuronide) M1->M_Gluc M2->M3 M3->M_Gluc experimental_workflow A 1. Prepare Membranes (Rat Brain or MOR-expressing cells) B 2. Incubate: Membranes + [³H]Radioligand + Test Compound (Varying Conc.) A->B C 3. Rapid Filtration (Separate Bound from Free) B->C D 4. Scintillation Counting (Measure Radioactivity) C->D E 5. Data Analysis (Calculate IC50 -> Ki) D->E SAR cluster_legend Potency Influence cluster_compounds Compound Examples High High Potency Moderate Moderate Potency Lower Lower Potency Etonitazene Etonitazene (R1=Ethoxy, R2=NO₂) Isotonitazene Isotonitazene (R1=Isopropoxy, R2=NO₂) This compound This compound (R1=Ethoxy, R2=H) Flunitazene Flunitazene (R1=p-Fluoro, R2=NO₂) SAR_Logic Structure-Activity Relationship Logic SAR_Logic->Etonitazene R2 = NO₂ (High) SAR_Logic->Isotonitazene R2 = NO₂ (High) SAR_Logic->this compound R2 = H (Moderate) SAR_Logic->Flunitazene R1 = Halogen (Lower)

References

In Vitro and In Vivo Effects of Etodesnitazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etodesnitazene (also known as etazene or desnitroetonitazene) is a potent synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene.[1] This document provides a comprehensive technical overview of the existing in vitro and in vivo scientific literature on the effects of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals, summarizing key pharmacological data, experimental methodologies, and known signaling pathways. The information presented herein is compiled from preclinical studies and forensic reports, highlighting the compound's high affinity and efficacy at the µ-opioid receptor, its potent analgesic effects observed in animal models, and its potential for abuse.

Introduction

This compound is a derivative of etonitazene, lacking the 5-nitro group characteristic of many potent benzimidazole opioids.[1] First synthesized in the late 1950s, it has recently emerged as a novel psychoactive substance, leading to its identification in forensic casework and raising public health concerns.[1][2] Pharmacologically, this compound acts as a selective agonist at the µ-opioid receptor (MOR), the primary target for most clinically used and illicit opioids.[3][4] Its effects are comparable to those of other potent opioids like fentanyl and morphine, although with varying potencies depending on the specific measure.[1][2] This guide synthesizes the available quantitative data, details common experimental protocols for its study, and visualizes its mechanism of action.

In Vitro Pharmacology

The in vitro effects of this compound have been characterized primarily through receptor binding and functional assays, confirming its activity as a potent MOR agonist.

Receptor Binding Affinity

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound (this compound). The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50, from which the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Functional Activity

Functional assays measure the cellular response following receptor activation. For this compound, these have included cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays and β-arrestin 2 recruitment assays.

  • cAMP Inhibition Assay: The µ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5] The potency of an agonist in this pathway is typically reported as the half-maximal effective concentration (EC50).

  • β-Arrestin 2 Recruitment Assay: Agonist binding to the µ-opioid receptor can also trigger the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[5][6] The potency for this pathway is also measured as an EC50 value.

Quantitative In Vitro Data

The following table summarizes the available quantitative data for this compound from in vitro studies.

Assay TypeReceptorParameterValue (nM)Reference CompoundReference Value (nM)Source
Receptor BindingMORKi1.255Fentanyl1.255[7]
Functional Assay (cAMP)MOREC50164Fentanyl-[8]
Functional Assay ([³⁵S]GTPγS)MOREC50294DAMGO-[9]

Note: There is a discrepancy in the reported EC50 values across different studies, which may be attributable to variations in experimental conditions and assay systems. One study reports an EC50 of 164 nM in a cAMP assay[8], while another reports an EC50 of 294 nM in a [³⁵S]GTPγS binding assay[9]. A Ki value of 1.255 nM at the MOR has been reported for this compound (ETD), which is the same as the reported value for fentanyl in the same study[7].

In Vivo Pharmacology

In vivo studies in animal models have been conducted to assess the physiological and behavioral effects of this compound, primarily focusing on its analgesic properties and abuse potential.

Analgesic Effects

The warm-water tail-flick assay is a common method to evaluate the antinociceptive (pain-relieving) effects of opioids. In this test, the latency of a rodent to withdraw its tail from warm water is measured after drug administration. An increase in tail-flick latency indicates an analgesic effect.

Abuse Potential

Drug discrimination studies are used to assess the subjective effects of a drug and its potential for abuse. In a typical paradigm, animals are trained to press one of two levers to receive a reward after being administered a known drug of abuse (e.g., morphine). They are then tested with the novel compound to see if it substitutes for the training drug, indicating similar subjective effects.

Quantitative In Vivo Data

The following table summarizes the available quantitative data for this compound from in vivo studies.

Study TypeSpeciesParameterValue (mg/kg)Reference CompoundReference Value (mg/kg)Source
Warm-Water Tail-FlickMouseED50-Fentanyl0.058[10]
Drug DiscriminationRatED50-Fentanyl0.009[10]

Note: While specific ED50 values for this compound were not provided in the cited source, the study indicated that it was less potent than fentanyl in both assays.[10] Another report states that in the warm-water tail-flick assay, this compound was more potent than morphine but less potent than fentanyl.[1]

Experimental Protocols

In Vitro Methodologies
  • Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.[7]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of this compound.[7]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

  • Cell Culture and Transfection: HEK 293T cells are cultured and co-transfected with a plasmid encoding the µ-opioid receptor and the pGloSensor™-22F cAMP plasmid.[3]

  • Cell Seeding: Transfected cells are seeded into 96-well plates.

  • Equilibration: Cells are incubated with a GloSensor™ cAMP reagent.

  • Compound Addition: Varying concentrations of this compound are added to the wells, followed by stimulation with forskolin (B1673556) to induce cAMP production.

  • Luminescence Measurement: Luminescence, which is inversely proportional to cAMP levels, is measured using a luminometer.

  • Data Analysis: EC50 values are determined from the concentration-response curves.

  • Cell Line: A stable cell line co-expressing the µ-opioid receptor fused to a large NanoLuc fragment (LgBiT) and β-arrestin 2 fused to a small NanoLuc fragment (SmBiT) is used.[3]

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Substrate Addition: A furimazine-based substrate is added.

  • Luminescence Measurement: Luminescence, generated upon the interaction of the two NanoLuc fragments following β-arrestin recruitment, is measured.

  • Data Analysis: EC50 values are determined from the concentration-response curves.

In Vivo Methodologies
  • Animals: Male Swiss-Webster mice are typically used.[10]

  • Apparatus: A warm water bath maintained at a constant temperature (e.g., 50°C) is used.

  • Procedure: The distal portion of the mouse's tail is immersed in the warm water, and the latency to flick or withdraw the tail is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: this compound is administered, typically via subcutaneous injection, at various doses.

  • Testing: Tail-flick latencies are measured at predetermined time points after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated, and ED50 values are determined from the dose-response curves.

  • Animals: Male Sprague-Dawley rats are commonly used.[1]

  • Apparatus: Standard two-lever operant conditioning chambers are used.

  • Training: Rats are trained to discriminate between subcutaneous injections of saline and a training dose of morphine (e.g., 3.2 mg/kg).[1] Responding on the correct lever is reinforced with a food or liquid reward.

  • Testing: Once stable discrimination is achieved, test sessions are conducted with various doses of this compound. The percentage of responses on the drug-appropriate lever is recorded.

  • Data Analysis: ED50 values for substitution are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Upon binding of this compound, the µ-opioid receptor undergoes a conformational change, leading to the activation of two primary downstream signaling pathways: the G-protein signaling cascade and the β-arrestin pathway.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates Euphoria Euphoria G_protein->Euphoria cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia PKA->Analgesia Ion_Channel->Analgesia MOR_P Phosphorylated MOR GRK->MOR_P Phosphorylates beta_Arrestin β-Arrestin 2 MOR_P->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization MAPK MAPK Pathway beta_Arrestin->MAPK Activates Resp_Depression Respiratory Depression MAPK->Resp_Depression

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Functional Assays

The following diagram illustrates a typical workflow for characterizing the functional activity of this compound at the µ-opioid receptor using both cAMP and β-arrestin assays.

in_vitro_workflow cluster_cAMP cAMP Inhibition Assay cluster_arrestin β-Arrestin Recruitment Assay start Start: Characterize this compound Functional Activity cAMP_transfect Transfect HEK 293T cells with MOR and pGloSensor™ start->cAMP_transfect arrestin_cell_line Use stable cell line (MOR-LgBiT + β-arr2-SmBiT) start->arrestin_cell_line cAMP_seed Seed cells in 96-well plate cAMP_transfect->cAMP_seed cAMP_treat Treat with this compound and Forskolin cAMP_seed->cAMP_treat cAMP_measure Measure Luminescence cAMP_treat->cAMP_measure cAMP_analyze Analyze Data (EC50) cAMP_measure->cAMP_analyze end End: Potency Profile of this compound cAMP_analyze->end arrestin_seed Seed cells in 96-well plate arrestin_cell_line->arrestin_seed arrestin_treat Treat with this compound arrestin_seed->arrestin_treat arrestin_measure Add substrate and Measure Luminescence arrestin_treat->arrestin_measure arrestin_analyze Analyze Data (EC50) arrestin_measure->arrestin_analyze arrestin_analyze->end

Caption: Workflow for in vitro functional characterization of this compound.

Experimental Workflow for In Vivo Analgesia Study

This diagram outlines the steps involved in a typical warm-water tail-flick assay to assess the analgesic effects of this compound.

in_vivo_workflow start Start: Assess Analgesic Effect of this compound acclimatize Acclimatize mice to laboratory environment start->acclimatize baseline Measure baseline tail-flick latency acclimatize->baseline drug_admin Administer this compound (various doses, s.c.) baseline->drug_admin test Measure tail-flick latency at set time points drug_admin->test analyze Calculate %MPE and determine ED50 test->analyze end End: Analgesic Potency of this compound analyze->end

References

The Lipophilic Profile and Blood-Brain Barrier Permeability of Etodesnitazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a compound of significant interest within the scientific community. Its pharmacological effects are intrinsically linked to its ability to penetrate the central nervous system (CNS), a process governed by its physicochemical properties, most notably its lipophilicity and permeability across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on these critical parameters for this compound, alongside detailed experimental protocols for their determination. While experimental data for this compound remain scarce in publicly accessible literature, this guide consolidates predictive data and provides methodologies for empirical validation.

Physicochemical and Lipophilicity Data

PropertyValueSource
Molecular Formula C₂₂H₂₉N₃OPubChem[1]
Molecular Weight 351.5 g/mol PubChem[1]
Calculated LogP 4.4PubChem[1]
Predicted pKa 10.02 ± 0.25ChemicalBook
Melting Point 65-66 °C (for the ether solvate)ChemicalBook
Solubility Soluble in water and methanol; partially soluble in dichloromethane. The citrate (B86180) salt is soluble in dimethylformamide (10 mg/ml), dimethyl sulfoxide (B87167) (10 mg/ml), and phosphate-buffered saline at pH 7.2 (1 mg/ml).WHO[2], ChemicalBook

Note: The provided LogP value is a computational prediction and should be confirmed experimentally. The high calculated LogP suggests significant lipophilicity, a characteristic feature of many centrally acting opioids.

Blood-Brain Barrier Permeability: An Overview

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a psychoactive compound like this compound to exert its effects, it must efficiently cross this barrier.

In silico profiling of this compound suggests that it is approximately three times more lipophilic than morphine and is predicted to permeate the blood-brain barrier. An important finding from these computational models is that this compound does not appear to be a substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB that actively pumps many foreign substances out of the brain.[2] This lack of P-gp substrate activity, if confirmed experimentally, would imply a higher potential for CNS accumulation compared to opioids that are subject to efflux.

Due to the absence of specific experimental data on the BBB permeability of this compound, this guide provides detailed protocols for commonly used in vitro assays to determine this crucial parameter.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method

This method directly measures the partitioning of a compound between n-octanol and water, providing an empirical value for its lipophilicity.

Materials:

  • This compound standard

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • In a series of glass vials, add a known volume of the this compound stock solution and evaporate the solvent.

  • Add equal volumes of water-saturated n-octanol and n-octanol-saturated water to each vial.

  • Cap the vials tightly and vortex vigorously for 20-30 minutes to ensure thorough mixing and partitioning.

  • Allow the vials to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can aid in phase separation.

  • Carefully collect an aliquot from both the n-octanol (upper) and aqueous (lower) phases from each vial.

  • Analyze the concentration of this compound in each phase using a validated HPLC-UV or LC-MS method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep_stock Prepare Stock Solution prep_vials Prepare Vials with this compound prep_stock->prep_vials prep_solvents Add Pre-saturated n-Octanol and Water prep_vials->prep_solvents vortex Vortex Vigorously prep_solvents->vortex separate Phase Separation (Centrifugation) vortex->separate sample Sample Both Phases separate->sample hplc HPLC or LC-MS Analysis sample->hplc calculate Calculate LogP hplc->calculate

Shake-Flask Method for LogP Determination.
In Vitro Blood-Brain Barrier Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, non-cell-based assay that predicts passive permeability across the BBB.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Porcine brain lipid extract solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound standard and control compounds (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)

  • Plate reader or LC-MS system

Procedure:

  • Coat the filter of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Fill the acceptor plate wells with PBS.

  • Prepare solutions of this compound and control compounds in PBS.

  • Add the compound solutions to the donor plate wells.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - CA(t)/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]

    • Where: CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

G workflow PAMPA Workflow Coat Donor Plate with Lipid Fill Acceptor Plate with Buffer Add Compound to Donor Plate Assemble Plate Sandwich Incubate Separate Plates Analyze Concentrations Calculate Permeability (Pe)

Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.
In Vitro Blood-Brain Barrier Permeability: Cell-Based Transwell Assay (e.g., Caco-2 or MDCK-MDR1)

Cell-based assays provide a more biologically relevant model of the BBB, incorporating cellular tight junctions and the potential for active transport. The MDCK-MDR1 cell line is particularly useful for assessing the role of P-gp efflux.

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell inserts and companion plates

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound standard and control compounds

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 or MDCK-MDR1 cells onto the Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 4-5 days for MDCK-MDR1).

  • Assess the integrity of the cell monolayer by measuring the trans-endothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • For the permeability assay, wash the cell monolayers with transport buffer.

  • To measure apical-to-basolateral (A-to-B) permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-to-A) permeability (to assess efflux), add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Cells on Transwell Inserts culture Culture to Confluency seed->culture validate Validate Monolayer (TEER, Lucifer Yellow) culture->validate add_compound Add this compound (A-to-B and B-to-A) validate->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample Receiver Chamber incubate->sample lcms LC-MS/MS Analysis sample->lcms calc_papp Calculate Papp lcms->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Cell-Based Transwell Permeability Assay Workflow.

Conclusion

The high calculated lipophilicity of this compound and in silico predictions of its ability to cross the blood-brain barrier without being a substrate for P-glycoprotein efflux pumps strongly suggest that this compound is likely to have significant central nervous system effects. However, a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile requires empirical data. The experimental protocols detailed in this guide provide a framework for researchers to determine the key parameters of lipophilicity and BBB permeability. Such studies are essential for a thorough risk assessment and for the development of potential therapeutic interventions or diagnostic tools related to this and other emerging synthetic opioids.

References

Etodesnitazene: A Technical Whitepaper on its Abuse and Dependence Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Etodesnitazene (also known as etazene) is a potent synthetic opioid of the 2-benzylbenzimidazole class that has emerged on the illicit drug market, posing a significant public health threat.[1][2][3] This document provides a comprehensive technical overview of the pharmacological basis for its high potential for abuse and dependence. It synthesizes preclinical data, outlines methodologies for its evaluation, and details its mechanism of action. In vitro pharmacological data demonstrate that this compound is a potent µ-opioid receptor (MOR) agonist, with potency significantly exceeding that of morphine.[1][2] Preclinical animal studies, including drug discrimination paradigms, confirm its morphine-like subjective effects, indicating a high likelihood of abuse.[4] While formal studies on dependence are scarce, anecdotal reports suggest the rapid development of tolerance and a strong compulsion to redose.[4] This whitepaper aims to serve as a critical resource for the scientific community engaged in opioid research, forensic toxicology, and the development of countermeasures.

Pharmacological Profile

This compound's abuse and dependence liability is rooted in its interaction with the endogenous opioid system, particularly the µ-opioid receptor (MOR).

Mechanism of Action

This compound is the desnitro analogue of the highly potent opioid etonitazene.[4] Like other opioids in its class, it functions as a full agonist at the µ-opioid receptor (MOR).[5] The binding of this compound to the MOR, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This involves the activation of the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs), resulting in hyperpolarization and reduced neuronal excitability. This cascade in key areas of the central nervous system is responsible for the compound's analgesic, euphoric, and respiratory depressant effects.

MOR_Signaling_Pathway cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Opens VGCC VGCC (Ca2+) G_Protein->VGCC Closes cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx Blocked This compound This compound This compound->MOR Binds & Activates ATP ATP ATP->AC Neuronal_Inhibition Reduced Neuronal Excitability cAMP->Neuronal_Inhibition Decreased cAMP contributes to dummy1->Neuronal_Inhibition Hyperpolarization dummy2->Neuronal_Inhibition Reduced Neurotransmitter Release

Diagram 1. µ-Opioid Receptor (MOR) Signaling Pathway.
Receptor Binding Affinity and Functional Potency

Preclinical studies have characterized the binding profile and functional activity of this compound at the three primary opioid receptors. It demonstrates high affinity and potent agonism at the MOR, with significantly lower activity at the kappa (KOR) and delta (DOR) opioid receptors, a profile common among classic opioids of abuse.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (%Emax vs DAMGO)
This compound µ (MOR) ~0.6 - 1.5 ~1.1 - 5.0 Full Agonist (~100%)
κ (KOR)> 1000> 1000Low to None
δ (DOR)> 1000> 1000Low to None
Fentanyl µ (MOR)~1.0 - 2.5~2.0 - 10.0Full Agonist
κ (KOR)~163> 1000Low to None
δ (DOR)> 500> 1000Low to None
Morphine µ (MOR)~2.0 - 10.0~50 - 100Full Agonist
κ (KOR)~200 - 400~2000Partial Agonist
δ (DOR)~200 - 500> 10000Low to None

Table 1. Comparative Opioid Receptor Binding Affinities and Functional Potencies. Data are approximate ranges compiled from multiple sources for illustrative purposes.[4][5]

Potential for Abuse

The abuse potential of a substance is its likelihood to be used non-medically for its psychoactive effects. This is typically assessed through a combination of preclinical animal models and, where available, human data. For this compound, the evidence strongly points to a high abuse liability.

Preclinical Evidence

Animal models are critical for predicting the abuse potential of novel compounds.

  • Drug Discrimination: In drug discrimination studies, animals are trained to recognize the interoceptive cues of a known drug of abuse. In studies using Sprague-Dawley rats trained to discriminate morphine, this compound fully substituted for the discriminative stimulus effects of morphine.[4] This indicates that this compound produces subjective effects similar to those of morphine, a hallmark of drugs with high abuse potential.[4] In these studies, this compound was found to be more potent than morphine but less potent than fentanyl.[4]

  • Conditioned Place Preference (CPP): While specific CPP data for this compound are not widely published, this paradigm is a standard measure of a drug's rewarding properties.[6][7][8] Studies on its parent compound, etonitazene, have demonstrated a robust, dose-dependent conditioned place preference, confirming the reinforcing effects of this chemical class.[9]

  • Self-Administration: Intravenous self-administration studies are considered the gold standard for assessing abuse liability, as they model the voluntary drug-taking behavior that defines addiction. While specific studies on this compound are lacking, research on etonitazene shows it maintains consistent self-administration in rhesus monkeys, comparable to heroin.[10]

Human Evidence

Formal human studies on this compound's abuse potential have not been conducted. Information is primarily derived from anecdotal reports on online forums and forensic toxicology findings.

  • Subjective Effects: Users on online forums report effects typical of potent opioids, including euphoria, pain relief, and itchiness.[4] These rewarding effects are the primary drivers of non-medical use.

  • Patterns of Use: The emergence of this compound in the illicit drug supply, often as a contaminant in or replacement for heroin or fentanyl, and its association with overdose fatalities, confirms its use and significant danger in the recreational drug scene.[1][2][4]

Potential for Dependence

Dependence is a state that develops upon repeated drug administration, characterized by tolerance and the emergence of a withdrawal syndrome upon cessation of use.

Tolerance

Tolerance is a reduction in drug response after repeated administration, requiring larger doses to achieve the original effect. While no formal studies exist, anecdotal reports from individuals who have used this compound describe the need to take increasing doses to achieve the desired euphoric effects, suggesting the rapid development of tolerance.[4] One user reported a "strong desire to redose," which is indicative of the compulsive drug-seeking behavior that accompanies tolerance and emerging dependence.[4]

Withdrawal Syndrome

Opioid withdrawal is a physiological and psychological syndrome caused by the abrupt cessation or reduction in the use of an opioid in a dependent individual. There are no specific clinical studies detailing the this compound withdrawal syndrome. However, based on its mechanism as a potent MOR agonist, the withdrawal syndrome is anticipated to be severe and qualitatively similar to that of other potent opioids like fentanyl or heroin.[11] Symptoms would be expected to include:

  • Autonomic Hyperactivity: Sweating, tachycardia, hypertension, fever.

  • Neurological and Muscular: Tremors, muscle aches, yawning, restlessness, piloerection.

  • Gastrointestinal: Nausea, vomiting, diarrhea, abdominal cramping.

  • Psychological: Anxiety, agitation, insomnia, dysphoria, intense craving.

Opioid_Dependence_Withdrawal cluster_acute Acute Use cluster_chronic Chronic Use & Dependence cluster_withdrawal Cessation & Withdrawal AcuteUse Initial / Intermittent This compound Use MOR_Activation MOR Activation AcuteUse->MOR_Activation ChronicUse Repeated High-Dose This compound Use AcuteUse->ChronicUse Transition Effects Analgesia, Euphoria MOR_Activation->Effects Adaptation Neuroadaptation (Receptor Downregulation, Upregulation of cAMP pathway) ChronicUse->Adaptation Cessation Abrupt Cessation or Dose Reduction ChronicUse->Cessation Transition Tolerance Tolerance (Decreased drug effect) Adaptation->Tolerance Dependence Physical Dependence (Homeostasis requires drug) Adaptation->Dependence Rebound Rebound Neuronal Hyperactivity (Unopposed cAMP pathway) Cessation->Rebound Symptoms Withdrawal Syndrome (Anxiety, Pain, Nausea, etc.) Rebound->Symptoms

Diagram 2. Conceptual Model of Opioid Dependence and Withdrawal.

Experimental Protocols

Standardized preclinical protocols are essential for quantifying the abuse and dependence liability of novel synthetic opioids like this compound.

Protocol: Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of a drug by pairing its effects with a distinct environment.

  • Apparatus: A three-chamber apparatus with two larger outer chambers distinguished by different visual (e.g., wall patterns) and tactile (e.g., floor textures) cues, and a smaller neutral center chamber.

  • Phase 1: Pre-Conditioning (Habituation & Bias Test) (Day 1):

    • Place the animal (e.g., mouse or rat) in the center chamber and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each outer chamber to determine any initial preference. The design can be biased (drug is paired with the initially non-preferred side) or unbiased (random assignment).

  • Phase 2: Conditioning (Days 2-9):

    • This phase consists of 8 alternating daily sessions.

    • Drug Pairing: On days 2, 4, 6, and 8, administer this compound (subcutaneous or intraperitoneal injection at a specific dose) and immediately confine the animal to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On days 3, 5, 7, and 9, administer a saline vehicle injection and confine the animal to the opposite outer chamber for 30 minutes.

  • Phase 3: Post-Conditioning (Test Day) (Day 10):

    • Administer no injection. Place the animal in the center chamber and allow free access to all chambers for 15-20 minutes.

    • Record the time spent in the drug-paired chamber versus the vehicle-paired chamber.

  • Data Analysis: A statistically significant increase in time spent in the drug-paired chamber on test day compared to pre-conditioning indicates a conditioned place preference, signifying rewarding effects.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Test (Day 10) Start Start CPP Experiment Habituation Allow free exploration of all 3 chambers Start->Habituation RecordTime1 Record baseline time in each chamber Habituation->RecordTime1 DetermineBias Determine chamber preference RecordTime1->DetermineBias Loop Repeat 4x DetermineBias->Loop DrugDay Inject this compound Confine to drug-paired chamber Loop->DrugDay Odd Days VehicleDay Inject Saline Vehicle Confine to vehicle-paired chamber Loop->VehicleDay Even Days Test No injection Allow free exploration Loop->Test After 8 sessions DrugDay->Loop VehicleDay->Loop RecordTime2 Record time spent in each chamber Test->RecordTime2 Analysis Compare time in drug-paired chamber (Day 10 vs Day 1) RecordTime2->Analysis End Conclusion: Rewarding or Aversive Effect Analysis->End

Diagram 3. Experimental Workflow for Conditioned Place Preference.
Protocol: Naloxone-Precipitated Withdrawal in Rodents

This protocol is used to assess the severity of physical dependence by inducing an abrupt withdrawal syndrome.

  • Induction of Dependence:

    • Administer this compound to rats or mice via escalating doses twice daily for 7-10 days. Alternatively, implant a subcutaneous osmotic minipump for continuous infusion. This establishes a state of physical dependence. A control group receives saline.

  • Withdrawal Precipitation:

    • On the test day, place the animal in a clear observation chamber and allow it to acclimate for 30 minutes.

    • Administer a challenge dose of the opioid antagonist naloxone (B1662785) (e.g., 1-10 mg/kg, intraperitoneal).

  • Observation and Scoring:

    • Immediately after naloxone injection, begin a 30-minute observation period.

    • Score the frequency or presence of somatic withdrawal signs based on a validated scale (e.g., a modified Gellert-Holtzman scale). Signs include:

      • Checked Signs (present/absent): Ptosis, diarrhea, teeth chattering, writhing, tremors.

      • Counted Signs (frequency): Jumps, wet dog shakes, paw tremors, genital licks.

    • A global withdrawal score is calculated for each animal.

  • Data Analysis: A significantly higher mean withdrawal score in the this compound-dependent group compared to the saline control group confirms the induction of physical dependence.

Conclusion

The available pharmacological and preclinical data strongly indicate that this compound is a potent synthetic opioid with a high potential for abuse and the induction of tolerance and severe physical dependence. Its mechanism of action as a full µ-opioid receptor agonist, coupled with a potency exceeding that of morphine, places it in a high-risk category similar to fentanyl and other nitazene (B13437292) analogues.[1][2][4] The continued emergence of this compound on the illicit market represents a serious and ongoing threat to public health. This technical guide underscores the urgent need for continued research into its specific pharmacokinetic and pharmacodynamic properties, the development of rapid detection methods, and the optimization of treatment strategies for overdose and dependence associated with this dangerous compound.

References

An In-depth Technical Guide on the Published Toxicological Data of Etodesnitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene, also known as etazene, is a synthetic opioid of the benzimidazole (B57391) class. It is structurally related to highly potent opioids such as etonitazene and isotonitazene. First synthesized in the 1950s, it has recently emerged on the illicit drug market, leading to its identification in forensic toxicology casework and post-mortem investigations[1][2][3]. Unlike its more potent analogues, this compound lacks the 5-nitro group on the benzimidazole ring, which results in a comparative decrease in potency[4]. Nevertheless, it remains a potent µ-opioid receptor agonist with significant toxicological implications. This technical guide provides a comprehensive overview of the published toxicological data on this compound, including its in vitro pharmacology, receptor binding affinity, metabolism, and documented concentrations in biological samples from forensic cases.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the in vitro pharmacology, receptor binding affinity, and forensic toxicology of this compound.

Table 1: In Vitro Pharmacology of this compound at the µ-Opioid Receptor
Assay TypeCell LineParameterValueComparator CompoundComparator ValueReference
β-arrestin 2 RecruitmentHEK293TpEC507.37Fentanyl8.63[5]
Emax (%)129Fentanyl126[5]
GloSensor® cAMP AssayHEK293TpEC507.64Fentanyl8.87[5]
Emax (%)102Fentanyl101[5]
[³⁵S]GTPγS BindingCHO-hMOREC50 (nM)54.9Fentanyl14.4[6]
Emax (%)Not ReportedFentanylNot Reported[6]

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.

Table 2: µ-Opioid Receptor (MOR) Binding Affinity of this compound
Assay TypeTissue/Cell LineRadioligandParameterValueComparator CompoundComparator ValueReference
Radioligand BindingCHO cells expressing human MOR[³H]DAMGOKi (nM)Not explicitly stated for this compound, but grouped with other nitazenes having lower affinity than fentanyl.Fentanyl1.255 nM[7]

Note: Ki is the inhibition constant, which indicates the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 3: Forensic Toxicology Data for this compound
MatrixNumber of CasesConcentration Range (ng/mL)Mean Concentration (ng/mL)Median Concentration (ng/mL)Reference
Blood (Post-mortem)150.1 - 120Not ReportedNot Reported[5]
Blood (Post-mortem)31.8, 39, 60Not ReportedNot Reported[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological evaluation of this compound.

In Vitro Functional Characterization at the µ-Opioid Receptor

1. Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% non-essential amino acids. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For the assays, cells were transiently transfected with plasmids encoding for the human µ-opioid receptor (hMOR) and either a β-arrestin 2 recruitment system (NanoBiT®) or a cyclic adenosine (B11128) monophosphate (cAMP) sensor (GloSensor®)[5][9].

2. NanoBiT® MOR β-arrestin 2 Recruitment Assay: This assay monitors the interaction between the µ-opioid receptor and β-arrestin 2. Upon agonist binding to the receptor, β-arrestin 2 is recruited, leading to the functional complementation of a split nanoluciferase enzyme, which generates a luminescent signal. Transfected cells were seeded in 96-well plates and incubated with varying concentrations of this compound or a reference compound. The luminescent signal was measured over time using a plate reader[5].

3. GloSensor® cAMP Assay: This assay measures the inhibition of cAMP production following the activation of the Gi-coupled µ-opioid receptor. Transfected cells were incubated with varying concentrations of this compound or a reference compound, followed by stimulation with forskolin (B1673556) to induce cAMP production. The luminescent signal, which is inversely proportional to the cAMP concentration, was measured using a plate reader[5][9].

Metabolism of this compound in Human Hepatocytes

1. Incubation with Human Hepatocytes: Pooled cryopreserved human hepatocytes from multiple donors were used to investigate the in vitro metabolism of this compound. The hepatocytes were thawed and suspended in incubation medium. This compound was added to the cell suspension and incubated at 37°C. Samples were collected at different time points[10].

2. Sample Preparation and Analysis: The collected samples were subjected to protein precipitation to stop the metabolic reactions and remove proteins. The supernatant was then analyzed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). The data was processed using specialized software to identify potential metabolites by comparing their mass-to-charge ratios and fragmentation patterns with the parent compound[10][11].

Quantification of this compound in Whole Blood

1. Sample Preparation: A liquid-phase microextraction method was developed for the extraction of this compound from whole blood samples. The blood samples were diluted with a buffer, and the analytes were extracted across a thin organic liquid membrane into an aqueous acceptor solution. This method provides a clean extract for analysis[12]. Alternatively, a basic liquid-liquid extraction has also been employed[6].

2. LC-MS/MS Analysis: The acceptor solution from the microextraction or the reconstituted extract from the liquid-liquid extraction was injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation was achieved using a C18 or biphenyl (B1667301) column. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of this compound[6][12].

Developmental Toxicity in Danio rerio (Zebrafish)

1. Embryo Exposure: Zebrafish embryos were exposed to a range of this compound concentrations (10-300 µM) in 96-well plates for a period of 96 hours post-fertilization (hpf). A static exposure environment was maintained. Morphine (1-50 mM) was used as a comparator[13][14].

2. Toxicological Endpoints Assessment: At 48, 72, and 96 hpf, various toxicological endpoints were evaluated, including mortality, hatching rate, and the presence of developmental malformations such as pericardial edema, yolk sac edema, and body axis curvature. Cardiotoxicity was assessed by measuring the heart rate of the larvae[13][14].

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin 2 P_MOR->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Metabolic Pathway of this compound in Humans

Etodesnitazene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_deethylation N-deethylation This compound->N_deethylation O_deethylation O-deethylation This compound->O_deethylation Hydroxylation Hydroxylation This compound->Hydroxylation N_deethyl_this compound N-deethyl-etodesnitazene (M2) N_deethylation->N_deethyl_this compound NO_dideethyl_this compound N,O-dideethyl-etodesnitazene (M3) N_deethylation->NO_dideethyl_this compound O_deethyl_this compound O-deethyl-etodesnitazene (M1) O_deethylation->O_deethyl_this compound O_deethylation->NO_dideethyl_this compound Hydroxylated_metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated_metabolites N_deethyl_this compound->O_deethylation N_deethyl_this compound->Hydroxylation O_deethyl_this compound->N_deethylation O_deethyl_this compound->Hydroxylation Glucuronidation Glucuronidation O_deethyl_this compound->Glucuronidation NO_dideethyl_this compound->Glucuronidation M1_glucuronide M1-glucuronide Glucuronidation->M1_glucuronide M3_glucuronide M3-glucuronide Glucuronidation->M3_glucuronide

Caption: Major metabolic pathways of this compound in humans.

Experimental Workflow for In Vitro Metabolism Study

Metabolism_Workflow start Start hepatocytes Pooled Human Hepatocytes start->hepatocytes incubation Incubation with This compound at 37°C hepatocytes->incubation sampling Time-point Sampling incubation->sampling quenching Protein Precipitation (Quenching) sampling->quenching analysis LC-HRMS/MS Analysis quenching->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End data_processing->end

Caption: Workflow for studying this compound metabolism in human hepatocytes.

Conclusion

The available toxicological data on this compound characterize it as a potent µ-opioid receptor agonist, albeit less potent than fentanyl and its nitro-containing benzimidazole analogues. In vitro studies consistently demonstrate its ability to activate µ-opioid receptor signaling pathways, leading to both G-protein activation and β-arrestin recruitment. Forensic toxicology data reveal that this compound has been involved in fatal intoxications, with blood concentrations in the low to mid-ng/mL range. The metabolism of this compound is primarily characterized by N- and O-deethylation, followed by hydroxylation and glucuronidation. Developmental toxicity studies in zebrafish indicate the potential for adverse effects on embryonic development. This comprehensive guide provides researchers and drug development professionals with a structured overview of the current toxicological knowledge on this compound, which is crucial for understanding its potential for harm and for the development of analytical methods for its detection.

References

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of Etodesnitazene in Biological Fluids using LC-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Forensic Use Only

Introduction

Etodesnitazene is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole (nitazene) class of compounds. The increasing emergence of nitazene (B13437292) analogs in the illicit drug market poses a significant challenge to public health and forensic toxicology.[1][2][3] These compounds are potent µ-opioid receptor agonists, and their low concentrations in biological matrices necessitate highly sensitive and specific analytical methods for their detection and quantification.[4][5] This application note describes a robust and validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) method for the identification and quantification of this compound in biological fluids such as whole blood and urine. LC-QTOF-MS offers high-resolution accurate mass (HRAM) capabilities, which is invaluable for the confident identification of novel psychoactive substances and their metabolites.[6]

Principle of Operation

This method utilizes liquid chromatography to separate this compound from endogenous matrix components. The sample is first subjected to a sample preparation procedure, such as liquid-liquid extraction (LLE) or supported liquid extraction (SLE), to isolate the analyte of interest. The extract is then injected into the LC system, where the compound is separated on a reversed-phase C18 or biphenyl (B1667301) analytical column.[1][7] The eluent from the LC is introduced into the QTOF mass spectrometer via an electrospray ionization (ESI) source. The QTOF instrument provides high-resolution mass analysis, enabling the accurate mass measurement of the precursor ion and its fragment ions, which allows for confident identification and quantification of this compound.

Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., Isotonitazene-d7, as a suitable stand-in if this compound-d_x_ is unavailable)

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Ammonium formate

  • Borax buffer (10 mM, pH 10.4)

  • N-butyl chloride

  • Ethyl acetate (B1210297)

  • Supported Liquid Extraction (SLE) cartridges

  • Blank, certified human whole blood and urine

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for nitazene analog analysis.[8]

  • Pipette 0.5 mL of the biological sample (whole blood or urine) into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1 mL of 10 mM Borax buffer (pH 10.4).

  • Add 3 mL of extraction solvent (e.g., 70:30 N-butyl chloride:ethyl acetate).

  • Vortex or rotate the mixture for 15 minutes.

  • Centrifuge at 4,600 rpm for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 98% Mobile Phase A: 2% Mobile Phase B).

  • Transfer the reconstituted sample to an autosampler vial for LC-QTOF-MS analysis.

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is based on a described method for this compound analysis.[9]

  • Pipette 0.5 mL of the biological sample into a clean tube.

  • Add 50 µL of the internal standard working solution.

  • Dilute the sample with 1 mL of deionized water and vortex.

  • Load the diluted sample onto the SLE cartridge and allow it to absorb for 5 minutes.

  • Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol) by applying two aliquots of 2.5 mL.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-QTOF-MS analysis.

LC-QTOF-MS Instrumental Parameters

The following are recommended starting parameters. Optimization may be required based on the specific instrument and laboratory conditions.

Parameter Setting
LC System Shimadzu Nexera XR UHPLC or equivalent
Column Phenomenex® Kinetex Biphenyl (50 mm x 2.1 mm, 2.6 µm) or Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm x 2.7 µm)[6][9]
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Formate in Water[9]
Mobile Phase B 0.1% Formic Acid in Methanol[8]
Flow Rate 0.4 mL/min[8]
Gradient Example: Initial: 98A:2B; 0A:100B over 9 min; 2A:98B at 14.5 min[9]
Injection Volume 5-10 µL[8][9]
Column Temperature 30 °C[8]
MS System Sciex TripleTOF® 5600+ or Agilent 6530 Accurate-Mass Q-TOF or equivalent[6][9]
Ionization Mode Electrospray Ionization (ESI), Positive
TOF MS Scan Range 50-800 Da[9]
MS/MS Scan Range 35-800 Da[9]
Collision Energy Collision Energy Spread (e.g., 35 ± 15 eV) for broad fragmentation coverage[9]
Reference Mass Use of a continuous reference mass infusion for ensuring mass accuracy

Data Acquisition and Processing

Data should be acquired in a targeted MS/MS mode (also known as Product Ion Scan mode) where the accurate mass of the this compound precursor ion is selected in the quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the TOF analyzer. The exact mass of the [M+H]+ ion for this compound should be used for precursor selection. Data processing involves extracting the ion chromatograms for the precursor and its major product ions with a narrow mass window (e.g., ±10 ppm) to ensure specificity.

Method Validation and Quantitative Data

The method should be validated according to established guidelines (e.g., Scientific Working Group for Forensic Toxicology - SWGTOX). Validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, matrix effect, and stability. While the following data is derived from LC-QQQ-MS methods, it provides a strong indication of the expected performance for a validated LC-QTOF-MS method.[1][2][3][7]

Parameter Reported Value Biological Matrix
Calibration Range 0.5–50 ng/mL[1][2][3]Whole Blood
Limit of Detection (LOD) < 0.1 ng/mL[1]Whole Blood
Limit of Quantitation (LOQ) 0.5 ng/mL[1][2][3]Whole Blood

Metabolite Identification

The high-resolution capabilities of LC-QTOF-MS are particularly advantageous for identifying metabolites. The primary metabolic pathways for this compound include N- and O-deethylation.[10] The detection of these metabolites can be crucial for confirming this compound exposure, especially when the parent compound is present at very low concentrations.[5][10]

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_post_analysis Post-Analysis start Sample Receipt (Blood/Urine) storage Sample Storage (-20°C) start->storage aliquot Aliquoting & Internal Standard Spiking storage->aliquot extraction Liquid-Liquid or Supported Liquid Extraction aliquot->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc_qtof LC-QTOF-MS Analysis reconstitution->lc_qtof data_acq Data Acquisition (Targeted MS/MS) lc_qtof->data_acq data_proc Data Processing (Peak Integration & Identification) data_acq->data_proc quant Quantification data_proc->quant review Data Review & QC quant->review report Final Report review->report

Caption: Experimental workflow for this compound detection.

logical_relationship cluster_method Analytical Method Components sample_prep Sample Preparation (LLE/SLE) separation LC Separation (Biphenyl/C18 Column) sample_prep->separation Clean Extract detection QTOF-MS Detection (HRAM, Targeted MS/MS) separation->detection Separated Analytes data_analysis Data Analysis (Quantification & Confirmation) detection->data_analysis Accurate Mass Data final_result final_result data_analysis->final_result Confident Identification & Quantification

Caption: Logical relationship of the analytical method components.

References

Application Note: Identification of Etodesnitazene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification of etodesnitazene, a potent synthetic opioid of the benzimidazole (B57391) class, in seized materials and biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for use by researchers, forensic scientists, and drug development professionals. The protocol covers sample preparation, instrumentation parameters, and data analysis for the qualitative identification of this compound. While GC-MS is a robust technique for identification, for quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred due to its higher sensitivity and is recommended for confirmation of results.

Introduction

This compound (also known as etazene) is a novel synthetic opioid that has emerged on the illicit drug market.[1] As a member of the nitazene (B13437292) family of benzimidazole-derived opioids, it poses a significant public health risk.[2] Accurate and reliable analytical methods are crucial for its identification in forensic casework and clinical settings. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely accessible and effective technique for the separation and identification of volatile and semi-volatile compounds like this compound.[3][4] This document presents a comprehensive protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the matrix. Two common scenarios are presented below: seized powder and whole blood.

1.1. Seized Powder Material

This procedure is suitable for the analysis of powders, crystals, or other solid materials suspected of containing this compound.

  • Place a small amount of the homogenized powder (approximately 1 mg) into a clean glass vial.

  • Add 1 mL of methanol (B129727) to the vial.

  • Vortex the mixture for 30 seconds to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble excipients.

  • Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

1.2. Whole Blood

This protocol outlines a liquid-liquid extraction (LLE) procedure for the extraction of this compound from whole blood.

  • Pipette 1 mL of the whole blood sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add an appropriate internal standard (e.g., a deuterated analog if available).

  • Add 1 mL of saturated borate (B1201080) buffer (pH 9) and vortex for 10 seconds.

  • Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride:ethyl acetate (B1210297) 70:30 v/v).[5]

  • Cap the tube and gently mix on a rotator for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried extract in 100 µL of methanol or ethyl acetate.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system (e.g., 7890/5977) or equivalent.[6][7] Parameters should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplit (30:1 split ratio)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program- Initial Temperature: 100°C, hold for 1 min- Ramp: 20°C/min to 280°C- Hold: 9 minutes at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Range40 - 550 amu
Solvent Delay3 minutes

Note: The retention time for this compound under these conditions should be determined using a certified reference standard. Based on methods for similar compounds, it is expected to elute in the mid-to-late portion of the chromatographic run.

Data Presentation

Data Analysis and Identification

The identification of this compound is based on a combination of its retention time and the resulting mass spectrum. The mass spectrum should be compared to a known reference spectrum of this compound. The presence of characteristic fragment ions is key to a confident identification.

Characteristic Mass Fragments of this compound:

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The fragmentation pattern is crucial for its identification.

m/z (mass-to-charge ratio)Interpretation
351Molecular Ion [M]⁺ (low abundance)
252Result of cleavage of the diethylaminoethyl side chain
135Ethoxybenzyl fragment
100Diethylaminoethyl fragment
72Diethylamino fragment

The presence of these ions, particularly the combination of m/z 100 and 72, is indicative of the diethylaminoethyl side chain common to many nitazene analogs.[8][9]

Quantitative Data

Quantitative analysis of this compound is challenging by GC-MS due to potential thermal degradation and the high potency of the compound, leading to low concentrations in biological samples. While a full validation for quantitative analysis was not performed in this study, a developed selected ion monitoring (SIM)-scan method for 20 nitazene analogs showed limits of detection (LOD) in the range of 5 to 10 ppm.[10] For sensitive quantification, LC-MS/MS is the recommended technique.[5]

Analyte ClassMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Nitazene AnalogsGC-EI-MS (SIM-scan)Seized Drug Material5 - 10 ppmNot Reported[10]
Nitazene AnalogsLC-MS/MSWhole Blood0.1 ng/mL0.5 ng/mL[5]

Mandatory Visualization

Etodesnitazene_Analysis_Workflow GC-MS Analysis Workflow for this compound Identification cluster_sample_receipt Sample Receipt and Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Reporting Sample Receive Sample (Seized Material or Biological Fluid) Prep Sample Preparation Sample->Prep GCMS GC-MS Instrument Analysis Prep->GCMS Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS->Data_Acquisition Data_Analysis Data Analysis (Retention Time & Spectral Comparison) Data_Acquisition->Data_Analysis Identification Identification of this compound Data_Analysis->Identification Report Final Report Generation Identification->Report

Caption: Workflow for this compound Identification by GC-MS.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable method for the identification of this compound in both seized materials and biological samples. The combination of a robust sample preparation technique, optimized GC-MS parameters, and careful data analysis based on retention time and characteristic mass fragments allows for confident qualitative identification. For quantitative purposes, more sensitive techniques such as LC-MS/MS should be employed. This protocol serves as a valuable resource for laboratories involved in the analysis of novel psychoactive substances.

References

Application Notes and Protocols for the Identification of Etodesnitazene Metabolites in Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class (nitazenes) that has emerged as a significant public health concern. Due to its high potency, the detection of its metabolites in biological matrices is crucial for clinical and forensic toxicology. These application notes provide a comprehensive overview of the metabolism of this compound and detailed protocols for the identification and quantification of its major metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Profile of this compound

The metabolism of this compound in humans is extensive, with the parent compound often being present at low concentrations in urine compared to its metabolites. The primary metabolic pathways include Phase I and Phase II biotransformations.

Phase I Metabolism:

  • N-deethylation: Removal of one of the ethyl groups from the diethylaminoethyl side chain.

  • O-deethylation: Removal of the ethyl group from the ethoxy moiety on the benzyl (B1604629) ring.[1][2]

  • Hydroxylation: Addition of a hydroxyl group, typically on the benzimidazole (B57391) ring system.[1][2]

Phase II Metabolism:

  • Glucuronidation: Conjugation of a glucuronic acid moiety to the hydroxylated metabolites, primarily the O-deethylated metabolite.[1][2]

The most abundant metabolites found in urine are the O-deethylated and N,O-dideethylated forms.[1][2] Therefore, targeting these metabolites is essential for confirming this compound exposure.

Recommended Biomarkers for Urine Analysis

Based on current research, the following are recommended biomarkers for detecting this compound use in urine samples:

  • Parent this compound

  • O-deethyl this compound (M1 - often the most abundant)[1][2]

  • N-deethyl this compound (M2)

  • N,O-dideethyl this compound (M3)

  • Hydroxylated Metabolites

  • O-deethyl this compound-glucuronide

Quantitative Data

Quantitative data for this compound and its metabolites in human urine is not widely available in the literature. The following table provides representative concentration ranges for related nitazene (B13437292) compounds found in forensic cases. These values can serve as a general guideline for expected concentrations in urine.

AnalyteConcentration Range (ng/mL)MatrixNotes
Metonitazene0.6 - 46Postmortem UrineAverage: 15 ± 13 ng/mL[1]
N-piperidinyl etonitazene0.51Authentic Urine Sample[1]

Note: These concentrations are for related nitazene compounds and should be used as a reference. The actual concentrations of this compound and its metabolites can vary significantly based on the dose, frequency of use, and individual metabolism.

Experimental Protocols

Sample Preparation: Enzymatic Hydrolysis and Dilute-and-Shoot

This protocol is designed to cleave glucuronide conjugates and prepare the urine sample for LC-MS/MS analysis.

Materials:

  • Human urine sample

  • β-glucuronidase enzyme solution (e.g., from E. coli or abalone)

  • Phosphate (B84403) buffer (pH 6.8)

  • Internal standard solution (e.g., this compound-d5, if available)

  • Methanol

  • Water, LC-MS grade

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the human urine sample into a centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of phosphate buffer (pH 6.8).

  • Add 10 µL of β-glucuronidase solution.

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 60°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.

  • After incubation, add 330 µL of a 70:30 water:methanol solution.

  • Vortex the sample for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (for a triple quadrupole instrument):

The following are suggested MRM (Multiple Reaction Monitoring) transitions. These should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound 354.2100.172.1Optimize
O-deethyl this compound 326.2100.172.1Optimize
N-deethyl this compound 326.286.158.1Optimize
N,O-dideethyl this compound 298.186.158.1Optimize
This compound-d5 (IS) 359.2105.177.1Optimize

Data Acquisition and Processing:

  • Acquire data in positive ionization mode.

  • Use instrument-specific software for data acquisition and processing.

  • Identify metabolites based on their retention times and specific MRM transitions.

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Visualizations

This compound Metabolic Pathway

Etodesnitazene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_deethyl N-deethyl this compound (M2) This compound->N_deethyl N-deethylation O_deethyl O-deethyl this compound (M1) This compound->O_deethyl O-deethylation Hydroxylated Hydroxylated this compound This compound->Hydroxylated Hydroxylation N_O_dideethyl N,O-dideethyl this compound (M3) N_deethyl->N_O_dideethyl O-deethylation O_deethyl->N_O_dideethyl N-deethylation Glucuronide O-deethyl this compound -glucuronide O_deethyl->Glucuronide Glucuronidation

Caption: Proposed metabolic pathway of this compound in humans.

Experimental Workflow for this compound Metabolite Analysis

Workflow arrow arrow Urine_Sample 1. Urine Sample Collection Spiking 2. Internal Standard Spiking Urine_Sample->Spiking Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 60°C, 1h) Spiking->Hydrolysis Dilution 4. Dilution & Protein Precipitation Hydrolysis->Dilution Centrifugation 5. Centrifugation Dilution->Centrifugation Supernatant_Transfer 6. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 7. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 8. Data Processing & Quantification LC_MS_Analysis->Data_Processing Report 9. Report Generation Data_Processing->Report

References

Application Notes and Protocols for Studying Etodesnitazene Metabolism in In Vitro Hepatocyte Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene is a potent novel synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene.[1] Understanding its metabolic fate is crucial for toxicological risk assessment, clinical management of overdose, and the development of effective countermeasures. In vitro human hepatocyte models are considered the gold standard for predicting hepatic metabolism of xenobiotics, as they contain a full complement of phase I and phase II drug-metabolizing enzymes.[2][3] These models allow for the identification of metabolic pathways and the elucidation of metabolite structures, providing critical data for drug development and forensic toxicology.

These application notes provide a detailed protocol for the investigation of this compound metabolism using cryopreserved human hepatocytes, based on established methodologies for novel synthetic opioids.[2]

Metabolic Pathways of this compound

The primary metabolic pathways for this compound in human hepatocytes involve Phase I and Phase II biotransformations. The main reactions include N-deethylation, O-deethylation, and subsequent hydroxylation and glucuronidation.[2][4]

  • Phase I Metabolism:

    • O-deethylation: Removal of the ethyl group from the ethoxybenzyl moiety. The O-deethylated metabolite is often a major metabolite.[4]

    • N-deethylation: Removal of an ethyl group from the diethylaminoethyl side chain.

    • Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites, increasing their water solubility for excretion.

Etodesnitazene_Metabolism This compound This compound O_deethyl O_deethyl This compound->O_deethyl O-deethylation N_deethyl N_deethyl This compound->N_deethyl N-deethylation Hydroxylated Hydroxylated This compound->Hydroxylated N_O_dideethyl N_O_dideethyl O_deethyl->N_O_dideethyl O_deethyl->Hydroxylated Glucuronides Glucuronides O_deethyl->Glucuronides Glucuronidation N_deethyl->N_O_dideethyl N_deethyl->Hydroxylated N_O_dideethyl->Hydroxylated N_O_dideethyl->Glucuronides Glucuronidation Hydroxylated->Glucuronides Glucuronidation

Experimental Protocol: Metabolism of this compound in Pooled Human Hepatocytes

This protocol is adapted from the methodology described by Taoussi et al. (2024) for the study of benzimidazole opioid metabolism.[2]

1. Materials and Reagents

  • This compound solution (e.g., 1 mg/mL in methanol)

  • Cryopreserved pooled human hepatocytes (e.g., 10-donor pool)

  • Hepatocyte thawing medium

  • Williams' Medium E (WME), serum-free

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate buffered saline (PBS)

  • Trypan blue solution

  • 24-well tissue culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • LC-HRMS system (e.g., Q-Exactive Orbitrap)

2. Experimental Workflow

experimental_workflow start Start thaw Thaw Cryopreserved Hepatocytes start->thaw viability Assess Viability (Trypan Blue) thaw->viability incubate Incubate Hepatocytes with This compound (10 µM, 3h, 37°C) viability->incubate quench Quench Reaction (Ice-cold Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-HRMS centrifuge->analyze data Data Processing and Metabolite Identification analyze->data end End data->end

3. Detailed Procedure

3.1. Thawing of Cryopreserved Hepatocytes

  • Pre-warm hepatocyte thawing medium to 37°C.

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small amount of ice remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.

  • Centrifuge at 100 x g for 10 minutes at room temperature.

  • Gently aspirate the supernatant and resuspend the cell pellet in serum-free Williams' Medium E (WME).

  • Determine cell viability and concentration using the trypan blue exclusion method and a hemocytometer. Adjust the cell suspension to a final concentration of 2 x 10^6 viable cells/mL in WME.

3.2. Incubation with this compound

  • Prepare a 20 µM working solution of this compound in WME.

  • In a 24-well plate, add 250 µL of the hepatocyte suspension (2 x 10^6 cells/mL) to designated wells.

  • Add 250 µL of the 20 µM this compound working solution to the wells containing hepatocytes to achieve a final this compound concentration of 10 µM and a final cell density of 1 x 10^6 cells/mL.

  • Prepare control incubations:

    • Hepatocytes in WME without this compound.

    • This compound in WME without hepatocytes.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3 hours.

3.3. Sample Preparation for Analysis

  • To stop the metabolic reaction, add an equal volume of ice-cold acetonitrile to each well.

  • Scrape the wells to ensure all contents are collected and transfer the mixture to microcentrifuge tubes.

  • Vortex the tubes and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to new tubes for LC-HRMS analysis.

4. LC-HRMS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q-Exactive) coupled with a UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2) mode to acquire high-resolution mass spectra for precursor ions and their fragmentation patterns.

5. Data Analysis

  • Utilize metabolite identification software (e.g., Thermo Fisher Compound Discoverer) to process the raw LC-HRMS data.

  • Compare the detected ions against a theoretical list of predicted this compound metabolites.

  • Manually verify the identified metabolites by examining their mass accuracy, isotopic pattern, and fragmentation spectra.

Data Presentation

The following table summarizes the qualitative and semi-quantitative data for this compound and its metabolites identified after a 3-hour incubation with pooled human hepatocytes, as reported by Taoussi et al. (2024). The LC-HRMS peak area provides a relative measure of the abundance of each metabolite.[2]

Metabolite IDBiotransformationElemental CompositionRetention Time (min)m/z (Δppm)Peak Area in 3-h Incubate
This compound (Parent) -C22H29N4O15.15365.2387 (-1.21)1.2 x 10^8
C1O-deethylation + O-glucuronidationC26H33N4O87.99530.2321 (-1.11)1.5 x 10^7
C2N-deethylation + O-deethylation + O-glucuronidationC24H29N4O88.35502.2008 (-1.15)2.1 x 10^7
C3N,N-dideethylation + O-deethylationC16H17N4O28.87297.1346 (-1.23)3.4 x 10^7
C4N-deethylation + HydroxylationC20H25N4O29.21353.1972 (-1.19)1.1 x 10^7
C5N-deethylation + O-deethylationC18H21N4O29.54325.1659 (-1.20)4.5 x 10^7
C6O-deethylationC20H25N4O29.98353.1972 (-1.19)5.2 x 10^7
C7N-deethylation + DehydrogenationC20H23N4O10.32335.1866 (-1.22)9.8 x 10^6
C8HydroxylationC22H29N4O210.65381.2336 (-1.18)2.7 x 10^7
C9N-deethylationC20H25N4O11.01337.2023 (-1.21)3.9 x 10^7
C10N,N-dideethylationC18H21N4O11.33309.1710 (-1.23)1.8 x 10^7
C11Oxidative Deamination to AlcoholC20H24N3O211.68338.1863 (-1.22)8.5 x 10^6
C12Ketone FormationC22H27N4O212.05379.2129 (-1.19)2.2 x 10^7
C13Oxidative Deamination to Carboxylic AcidC20H22N3O312.43352.1656 (-1.20)1.3 x 10^7
C14DehydrogenationC22H27N4O12.88363.2230 (-1.21)1.9 x 10^7
C15N-OxidationC22H29N4O213.54381.2336 (-1.18)2.5 x 10^7
C16Hydroxylation + DehydrogenationC22H27N4O214.12379.2129 (-1.19)1.6 x 10^7
C17N-deethylation + N-OxidationC20H25N4O214.67353.1972 (-1.19)1.4 x 10^7

Data adapted from Taoussi et al., Archives of Toxicology, 2024.[2]

Conclusion

The use of pooled human hepatocytes provides a robust in vitro system to characterize the metabolic pathways of this compound. The primary routes of metabolism are O-deethylation and N-deethylation, followed by further modifications and conjugation. The provided protocol offers a reliable framework for researchers to conduct these studies and generate critical data for toxicological and pharmacological assessments of this novel synthetic opioid. The semi-quantitative data presented highlights the major metabolites formed, which can serve as potential biomarkers of this compound exposure. Further studies are warranted to determine the kinetic parameters of metabolite formation and the specific cytochrome P450 enzymes involved in this compound metabolism.

References

Application Note: Quantitative Analysis of Etodesnitazene in Postmortem Blood Specimens by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Forensic, and Drug Development Professionals

Introduction

Etodesnitazene, a potent synthetic opioid of the 2-benzylbenzimidazole class (nitazenes), has emerged as a significant public health concern, increasingly identified in postmortem toxicology casework.[1][2][3] Structurally related to etonitazene, this compound is an active µ-opioid receptor agonist, estimated to be approximately six times more potent than morphine, though less potent than fentanyl.[1][2] Its high potency means that even low concentrations in postmortem blood can be associated with severe respiratory depression and death.[1][2] This application note provides a comprehensive protocol for the sensitive and selective quantitation of this compound in postmortem blood specimens using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a preferred analytical technique for this class of compounds.[1]

Pharmacological and Metabolic Overview

This compound exerts its effects primarily by agonizing the µ-opioid receptor.[4][5] Like other potent opioids, this interaction is responsible for its analgesic properties and, more critically in overdose cases, profound respiratory depression.[1][5]

Metabolically, this compound undergoes several transformations. The primary metabolic pathways include N-deethylation, O-dealkylation, and subsequent O-glucuronidation.[4] The identification of these metabolites can serve as additional biomarkers to confirm exposure to this compound.[4] In silico studies suggest that this compound may inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[6]

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitation of this compound in whole blood and the range of concentrations observed in postmortem investigations, as reported in the scientific literature.

Table 1: LC-MS/MS Method Validation Parameters for this compound in Whole Blood

ParameterReported Value(s)Source(s)
Limit of Detection (LOD)0.1 ng/mL[7][8]
Limit of Quantitation (LOQ)0.5 ng/mL[7][8]
Calibration Range0.5 - 50 ng/mL[7][8]
Linearity (r²)>0.99Not explicitly stated for this compound but typical for validated methods.
Precision (%CV)<15%Not explicitly stated for this compound but a common acceptance criterion.
Accuracy (%Bias)±15%Not explicitly stated for this compound but a common acceptance criterion.

Table 2: Reported Postmortem Blood Concentrations of this compound

Number of CasesConcentration Range (ng/mL)Source(s)
150.1 - 120[3]
2Not specified[7][8]

Experimental Protocols

This section details a recommended workflow for the quantitation of this compound in postmortem blood, synthesized from established methodologies for nitazene (B13437292) analogs.[7][8][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A basic liquid-liquid extraction is a robust method for isolating this compound from the complex blood matrix.[7][8]

  • Reagents:

    • Postmortem whole blood specimen

    • Internal Standard (IS) spiking solution (e.g., isotonitazene-d7 (B10818971) at 0.1 ng/µL)

    • Borax (B76245) buffer (10 mM, pH 10.4)

    • Extraction solvent (70:30 n-butyl chloride:ethyl acetate)

    • Reconstitution solvent (e.g., mobile phase A or a suitable mixture)

  • Protocol:

    • Aliquot 0.5 mL of postmortem blood into a clean extraction tube.

    • Add the internal standard to each sample, control, and calibrator to a final concentration of 10 ng/mL.

    • Add 1 mL of borax buffer (pH 10.4) and vortex briefly.

    • Add 3 mL of the extraction solvent.

    • Cap the tubes and rotate for 15 minutes to ensure thorough mixing.

    • Centrifuge for 10 minutes at approximately 4,600 rpm to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35°C.

    • Reconstitute the dried extract in a suitable volume of reconstitution solvent (e.g., 100 µL).

    • Vortex to mix, and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Analytical Column: A C18 or Biphenyl column is suitable (e.g., Agilent InfinityLab Poroshell C-18, 2.7 µm, 3.0 x 100 mm).[7][9]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.[4][7]

    • Flow Rate: 0.4 - 0.5 mL/min.[7][9]

    • Injection Volume: 5 µL.[7]

    • Column Temperature: 30°C.[7]

    • Gradient: A linear reverse-phase gradient is typically used. An example gradient is as follows:

      • Initial: 60% A / 40% B, hold for 1 min

      • Ramp to 30% A / 70% B over 4.5 min

      • Return to initial conditions and equilibrate for 1.5 min

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized. The two to three most abundant and specific fragment ions should be selected.

      • Note: Specific MRM transitions should be determined empirically on the instrument being used.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and voltages (e.g., spray voltage) to maximize the signal for the analytes of interest.

Data Analysis and Quantitation
  • Calibration Curve: Prepare a calibration curve by spiking blank blood with known concentrations of this compound (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).

  • Quality Controls: Prepare low, medium, and high concentration quality control samples to be analyzed with the batch to ensure accuracy and precision.

  • Quantitation: The concentration of this compound in the postmortem specimens is determined by integrating the peak areas of the analyte and the internal standard and interpolating the results against the calibration curve.

Visualizations

Signaling and Metabolic Pathways

Etodesnitazene_Pathway cluster_0 Pharmacodynamic Pathway cluster_1 Metabolic Pathway This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Agonist Binding G_protein G-protein Activation MOR->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition K_efflux ↑ K+ Efflux (Hyperpolarization) G_protein->K_efflux Ca_influx ↓ Ca2+ Influx G_protein->Ca_influx cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease NT_release ↓ Neurotransmitter Release K_efflux->NT_release Ca_influx->NT_release Analgesia Analgesia NT_release->Analgesia Resp_Depression Respiratory Depression NT_release->Resp_Depression Etodesnitazene_met This compound N_Deethyl N-deethylation Etodesnitazene_met->N_Deethyl O_Dealkyl O-dealkylation Etodesnitazene_met->O_Dealkyl Metabolite1 N-deethyl Metabolite N_Deethyl->Metabolite1 Metabolite2 O-dealkyl Metabolite O_Dealkyl->Metabolite2 Glucuronidation Glucuronidation Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3 Metabolite2->Glucuronidation Quantitation_Workflow start Postmortem Blood Sample (0.5 mL) add_is Spike with Internal Standard start->add_is add_buffer Add Borax Buffer (pH 10.4) add_is->add_buffer lle Liquid-Liquid Extraction (n-butyl chloride:ethyl acetate) add_buffer->lle separate Centrifuge to Separate Layers lle->separate transfer Transfer Organic Layer separate->transfer dry Evaporate to Dryness (N2 Stream) transfer->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze quantify Quantitate using Calibration Curve analyze->quantify

References

Application Notes and Protocols for the Synthesis of Etodesnitazene Reference Standards for Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etodesnitazene (also known as etazene) is a potent synthetic opioid of the benzimidazole (B57391) class. It is a structural analogue of etonitazene, lacking the 5-nitro group. The emergence of this compound and other "nitazene" analogues in the illicit drug market poses a significant challenge to forensic laboratories and public health. Accurate identification and quantification of these substances are crucial for forensic casework, toxicological analysis, and understanding their pharmacological effects. The synthesis of high-purity reference standards is a prerequisite for the development and validation of analytical methods.

These application notes provide a detailed overview of the synthesis of this compound for use as a reference standard in forensic analysis. The document includes a summary of analytical data, detailed experimental protocols for synthesis and analysis, and visualizations of the key processes.

Data Presentation

The following tables summarize the key analytical data for this compound, essential for its identification and characterization as a reference standard.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine[1]
Chemical FormulaC₂₂H₂₉N₃O[2]
Molecular Weight351.49 g/mol [1]
Exact Mass [M+H]⁺352.2383 Da[3]

Table 2: Chromatographic and Mass Spectrometric Data for this compound

Analytical TechniqueParameterValueReference
LC-QTOF-MS
Retention Time4.53 min[2]
Mobile PhaseA: 0.05% Formic Acid, 5 mM Ammonium (B1175870) Formate; B: 0.05% Formic Acid in Methanol (B129727)/Acetonitrile (50:50)[2]
ColumnPhenomenex® Kinetex Biphenyl (50 mm x 2.1 mm, 2.6 µm)[2]
MS Scan Range50-800 Da[2]
GC-MS
Sample PreparationStandard diluted in methanol[2]

Note: Chromatographic retention times can vary depending on the specific instrumentation and analytical conditions.

Experimental Protocols

Synthesis of this compound Reference Standard

The synthesis of this compound can be achieved through a multi-step process involving the formation of a substituted o-phenylenediamine (B120857) followed by cyclization to form the benzimidazole core. The following protocol is a generalized representation based on established methods for the synthesis of 2-benzylbenzimidazole derivatives[1][4].

Disclaimer: This protocol is intended for informational purposes for qualified researchers and should be performed in a certified laboratory with appropriate safety precautions. The synthesis of controlled substances may be subject to legal regulations.

Materials and Reagents:

Procedure:

Step 1: Reduction of the Nitro Group

  • Dissolve N-(2-amino-4-nitrophenyl)-N-ethylethanamine in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Introduce a hydrogen atmosphere (balloon or hydrogenation apparatus) or add hydrazine hydrate dropwise.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N¹,N¹-diethylbenzene-1,2,4-triamine.

Step 2: Amide Coupling

  • Dissolve the crude triamine and 4-ethoxyphenylacetic acid in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Benzimidazole Ring Formation (Cyclization)

  • Dissolve the crude amide from the previous step in a suitable high-boiling solvent (e.g., glacial acetic acid).

  • Heat the reaction mixture at reflux for several hours until cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude this compound freebase by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Step 5: Salt Formation (Optional)

  • Dissolve the purified this compound freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Collect the precipitated this compound hydrochloride salt by filtration, wash with cold solvent, and dry under vacuum.

Characterization:

The identity and purity of the synthesized this compound reference standard should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • High-Resolution Mass Spectrometry (HRMS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography with Diode-Array Detection (LC-DAD)

  • Purity assessment by High-Performance Liquid Chromatography (HPLC)

Forensic Analysis Protocol for this compound

The following protocols outline the general procedures for the screening and confirmation of this compound in forensic samples using GC-MS and LC-QTOF-MS.

Sample Preparation (for Biological Matrices):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of sample (e.g., blood, urine), add an internal standard.

    • Add a suitable buffer to adjust the pH to basic conditions (e.g., pH 9-10).

    • Add an organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., methanol for LC-MS, ethyl acetate for GC-MS).

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent.

    • Evaporate the eluate and reconstitute as described for LLE.

GC-MS Analysis Protocol:

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS).

  • Injection: Splitless injection of 1 µL of the reconstituted extract.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Identification: Compare the retention time and mass spectrum of the analyte in the sample to that of a certified this compound reference standard.

LC-QTOF-MS Analysis Protocol:

  • Instrument: Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent.

  • Column: Phenomenex® Kinetex Biphenyl (50 mm x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water with 5 mM ammonium formate.

    • B: 0.1% Formic acid in methanol/acetonitrile (50:50).

  • Gradient: A suitable gradient to achieve separation (e.g., starting at low %B and increasing to high %B).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: TOF-MS scan for accurate mass measurement and information-dependent acquisition (IDA) for MS/MS fragmentation.

  • Identification: Compare the retention time, accurate mass of the protonated molecule ([M+H]⁺), and fragmentation pattern to that of a certified this compound reference standard.

Visualizations

Synthesis_of_this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4 & 5: Purification & Salt Formation N-(2-amino-4-nitrophenyl)-N-ethylethanamine N-(2-amino-4-nitrophenyl)-N-ethylethanamine N1,N1-diethylbenzene-1,2,4-triamine N1,N1-diethylbenzene-1,2,4-triamine N-(2-amino-4-nitrophenyl)-N-ethylethanamine->N1,N1-diethylbenzene-1,2,4-triamine Pd/C, H2 or N2H4 Intermediate_Amide Intermediate_Amide N1,N1-diethylbenzene-1,2,4-triamine->Intermediate_Amide DCC, DCM 4-Ethoxyphenylacetic_acid 4-Ethoxyphenylacetic_acid 4-Ethoxyphenylacetic_acid->Intermediate_Amide Etodesnitazene_Freebase Etodesnitazene_Freebase Intermediate_Amide->Etodesnitazene_Freebase Acetic Acid, Reflux Purified_this compound Purified_this compound Etodesnitazene_Freebase->Purified_this compound Column Chromatography Etodesnitazene_HCl Etodesnitazene_HCl Purified_this compound->Etodesnitazene_HCl HCl

Caption: Generalized synthetic pathway for this compound.

Forensic_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Screening Analysis cluster_2 Confirmation & Quantification cluster_3 Reporting Seized_Material Seized_Material Extraction Extraction Seized_Material->Extraction Biological_Sample Biological_Sample Biological_Sample->Extraction GC-MS_Screening GC-MS_Screening Extraction->GC-MS_Screening LC-TOF-MS_Screening LC-TOF-MS_Screening Extraction->LC-TOF-MS_Screening LC-QQQ-MS_Confirmation LC-QQQ-MS_Confirmation GC-MS_Screening->LC-QQQ-MS_Confirmation LC-TOF-MS_Screening->LC-QQQ-MS_Confirmation Data_Analysis Data_Analysis LC-QQQ-MS_Confirmation->Data_Analysis Forensic_Report Forensic_Report Data_Analysis->Forensic_Report

Caption: General workflow for the forensic analysis of this compound.

References

Application Note: Analysis of Etodesnitazene using Liquid Chromatography-High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of Etodesnitazene, a potent novel synthetic opioid of the benzimidazole (B57391) class, in biological matrices using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The described methodology is crucial for forensic toxicology, clinical analysis, and drug development research. The protocol encompasses sample preparation, chromatographic separation, and high-resolution mass spectrometric detection. Additionally, quantitative data and fragmentation pathways are presented to aid in the accurate identification and characterization of this compound and its primary metabolites.

Introduction

This compound is a synthetic opioid that has emerged on the illicit drug market, posing a significant public health risk due to its high potency.[1] Accurate and sensitive analytical methods are imperative for its detection in various biological samples to aid in clinical diagnosis, forensic investigations, and toxicological studies. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offers the necessary selectivity and sensitivity for the analysis of such potent compounds, which are often present at low concentrations.[2] This document outlines a robust LC-HRMS method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Supported Liquid Extraction (SLE)

This protocol is adapted for the extraction of this compound from whole blood.

  • Materials:

    • Biotage SLE+ 400 mg columns

    • Whole blood samples

    • Internal Standard (IS) solution (e.g., this compound-d5)

    • 0.1 M Ammonium Hydroxide

    • Methyl tert-butyl ether (MTBE)

    • Acetonitrile

    • Methanol

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solution (e.g., initial mobile phase conditions)

  • Procedure:

    • To 1 mL of whole blood, add the internal standard.

    • Vortex the sample and allow it to equilibrate for 15 minutes.

    • Load the sample onto the SLE+ column and allow it to absorb for 10 minutes.

    • Elute the analytes with two aliquots of 2.5 mL of MTBE.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

    • Vortex and transfer to an autosampler vial for LC-HRMS analysis.[3]

Liquid Chromatography
  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system (e.g., Shimadzu Nexera XR or equivalent).[3]

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex Biphenyl (B1667301) (50 mm x 2.1 mm, 2.6 µm).[3]

    • Mobile Phase A: 0.05% Formic Acid and 5 mM Ammonium Formate in Water.[3]

    • Mobile Phase B: 0.05% Formic Acid in a 50:50 mixture of Methanol and Acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30°C.[3]

    • Autosampler Temperature: 10°C.[3]

    • Gradient:

      • Initial: 98% A, 2% B

      • Ramp to 100% B over 9 minutes

      • Hold at 100% B for 5.5 minutes

      • Return to initial conditions at 14.5 minutes[3]

High-Resolution Mass Spectrometry
  • Instrumentation:

    • High-Resolution Mass Spectrometer (e.g., Sciex TripleTOF® 5600+ or Thermo Scientific Q-Exactive series).[2][3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

    • Source Heater Temperature: 600°C.[3]

    • TOF MS Scan Range: 50-800 Da.[3]

    • MS/MS Scan Range: 35-800 Da.[3]

    • Collision Energy: 35 ± 15 eV.[3]

    • Data Acquisition: Full scan with data-dependent acquisition (DDA) or SWATH® acquisition.[3][5]

Data Presentation

Quantitative Data for this compound Analysis
ParameterValueReference
Chemical Formula C21H26N4O[3]
Molecular Weight 350.46 g/mol [3]
Exact Mass [M+H]+ 351.2185 Da[3]
Retention Time 4.53 min[3]
Major Metabolites of this compound

The primary metabolic pathways for this compound are N- and O-deethylation.[5][6][7]

MetaboliteDescription[M+H]+ (Da)
M1O-deethylated etazene323.1872
M2N-deethylated etazene323.1872
M3N,O-dideethylated etazene295.1559

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Whole Blood Sample IS Add Internal Standard Sample->IS SLE Supported Liquid Extraction IS->SLE Evap Evaporation SLE->Evap Recon Reconstitution Evap->Recon LC UHPLC Separation (Biphenyl Column) Recon->LC MS HRMS Detection (ESI+) LC->MS DA Data Acquisition MS->DA DI Identification & Quantification DA->DI

Caption: Workflow for this compound analysis.

Metabolic Pathway of this compound

G cluster_metabolism Metabolic Transformations This compound This compound (C21H26N4O) M1 O-deethylated etazene (M1) This compound->M1 O-deethylation M2 N-deethylated etazene (M2) This compound->M2 N-deethylation M3 N,O-dideethylated etazene (M3) M1->M3 N-deethylation M2->M3 O-deethylation

Caption: Major metabolic pathways of this compound.

Discussion

The presented LC-HRMS method provides a reliable and sensitive approach for the analysis of this compound in biological samples. The use of a biphenyl column offers excellent separation for this class of compounds. High-resolution mass spectrometry ensures accurate mass measurements, which is critical for the confident identification of the parent drug and its metabolites, distinguishing them from other isobaric interferences.

The major metabolites, O-deethylated and N-deethylated etazene, are important targets for confirming this compound exposure, as they can be more abundant in urine samples than the parent compound.[6][7] Further metabolism to N,O-dideethylated etazene also occurs. The inclusion of these metabolites in analytical methods enhances the detection window and the reliability of toxicological findings.

Conclusion

This application note details a comprehensive LC-HRMS protocol for the analysis of this compound. The provided experimental conditions, quantitative data, and visual representations of the workflow and metabolic pathways serve as a valuable resource for laboratories involved in the analysis of novel psychoactive substances. The methodology can be adapted for various biological matrices and is suitable for both qualitative and quantitative applications in clinical and forensic toxicology.

References

Troubleshooting & Optimization

Overcoming low concentrations of Etodesnitazene in forensic samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced forensic analysis. This guide provides troubleshooting advice and detailed protocols for overcoming the challenges associated with detecting low concentrations of Etodesnitazene in forensic samples.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to detect in forensic samples?

A1: The detection of this compound is challenging due to several key factors:

  • High Potency: this compound is a highly potent synthetic opioid, with activity significantly greater than morphine.[1][2] This means that only very small quantities are needed to produce pharmacological effects, resulting in extremely low concentrations (low-to-sub ng/mL) in biological matrices like blood and urine.[3]

  • Rapid Metabolism: Like other 2-benzylbenzimidazole opioids, this compound may be subject to extensive and rapid metabolism in the body.[4][5] This can lead to very low levels of the parent drug, making its detection window short.

  • Lack of Standardized Testing: Many routine toxicological screening panels do not specifically include targets for this compound and other nitazene (B13437292) analogs.[6][7][8] Standard immunoassays for opioids may not have cross-reactivity, leading to false-negative results.[9]

  • Co-occurrence with Other Drugs: Nitazenes are often found mixed with other substances like fentanyl, heroin, or benzodiazepines, which can complicate analysis and interpretation.[8][10][11]

Q2: What are the primary metabolites of this compound that we should target for analysis?

A2: Targeting metabolites is crucial for documenting this compound exposure, as they may be present in higher concentrations or for a longer duration than the parent drug.[5][12] Key metabolic transformations include:

  • N-deethylation: Removal of an ethyl group from the diethylaminoethyl side chain.

  • O-deethylation: Removal of the ethyl group from the ethoxybenzyl moiety.

  • Hydroxylation: Addition of a hydroxyl group, typically on the benzimidazole (B57391) ring.

  • Glucuronidation: Phase II conjugation of metabolites to form more water-soluble glucuronides.

Based on human hepatocyte studies and analysis of authentic case samples, the most important biomarkers to target in urine (after hydrolysis) are the parent drug, the O-dealkyl metabolite, and the N-deethyl-O-dealkyl metabolite.[5]

Q3: What is the most effective analytical technique for detecting this compound at trace levels?

A3: The most effective and widely accepted technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) .[9][10][11] This method offers the high sensitivity and specificity required to:

  • Detect and quantify substances at the picogram to nanogram per milliliter (pg/mL to ng/mL) level.

  • Distinguish this compound from its metabolites and other structurally similar compounds.

  • Overcome matrix interferences inherent in complex biological samples like blood and urine.

High-resolution mass spectrometry (LC-QTOF-MS) is also highly effective, particularly for identifying novel metabolites and screening for unknown compounds.[3][9]

Troubleshooting Guides

Issue 1: Low or No Analyte Response in LC-MS/MS

Question: I am not detecting this compound or its metabolites, or the signal-to-noise ratio is very poor. What are the potential causes and solutions?

Answer: This is a common issue when dealing with trace-level concentrations. A systematic approach to troubleshooting is required.

Troubleshooting Logic Diagram

troubleshooting_low_signal start Start: Low/No Analyte Signal check_extraction 1. Evaluate Sample Prep - Was extraction efficient? - Were metabolites targeted? - Was hydrolysis performed (for urine)? start->check_extraction check_ms 2. Check MS Parameters - Is ionization source optimal? - Are MRM transitions correct and optimized? - Is dwell time sufficient? check_extraction->check_ms solution_extraction Solution: - Optimize SPE/LLE protocol. - Use a targeted metabolite panel. - Add enzymatic hydrolysis step. check_extraction->solution_extraction check_lc 3. Verify Chromatography - Is the correct column being used? - Is there peak broadening or shifting? - Is the mobile phase composition correct? check_ms->check_lc solution_ms Solution: - Tune MS for target analytes. - Optimize collision energies. - Adjust scan parameters. check_ms->solution_ms check_matrix 4. Assess Matrix Effects - Is there significant ion suppression? - Is the sample cleanup sufficient? check_lc->check_matrix solution_lc Solution: - Use a high-efficiency column (e.g., C18). - Check for system leaks or blockages. - Prepare fresh mobile phases. check_lc->solution_lc solution_matrix Solution: - Improve sample cleanup (e.g., add wash steps). - Dilute sample extract. - Use matrix-matched calibrators or stable isotope-labeled internal standards. check_matrix->solution_matrix

Caption: Troubleshooting decision tree for low analyte signal.

Issue 2: Poor Reproducibility and Inconsistent Recovery

Question: My recovery percentages are inconsistent between samples. How can I improve the reproducibility of my extraction method?

Answer: Inconsistent recovery is often linked to variability in the sample preparation process.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Hydrolysis (Urine) Ensure the pH of the buffer is optimal for β-glucuronidase activity (typically pH 6.8-7.0). Verify the activity of the enzyme. Increase incubation time or temperature if necessary.
SPE Column Variability Ensure consistent drying of the SPE column bed; residual water can interfere with elution.[13] Condition and equilibrate the column with the recommended solvents and volumes. Do not exceed the recommended sample loading flow rate (1-2 mL/min).[13][14]
LLE Phase Separation Issues Emulsion formation can trap analytes. To break emulsions, try centrifugation, adding salt (salting out), or gentle heating/cooling. Ensure pH is adjusted correctly for the extraction solvent to efficiently partition the analytes.
Analyte Volatility Nitazene compounds can be volatile. When evaporating the final eluate, use a gentle stream of nitrogen at a low temperature (~35-40°C). Adding a small amount of acid (e.g., HCl in methanol) to the eluate before evaporation can form a more stable salt, reducing loss.[14]
Inconsistent Pipetting Use calibrated pipettes and ensure proper technique, especially when handling small volumes of internal standards or reconstitution solvent. Automating sample preparation can improve precision.[15]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for this compound and Metabolites from Blood/Urine

This protocol is adapted from established methods for nitazene analogs and is designed for high recovery at low concentrations.[13][14][16]

Workflow Diagram

spe_workflow cluster_prep 1. Sample Pretreatment cluster_spe 2. SPE Procedure (Cation Exchange Column) cluster_post 3. Post-Extraction pretreat 0.5 mL Sample (Blood/Urine) + Internal Standard + 200 µL ACN + 1.3 mL Phosphate (B84403) Buffer (pH 7) vortex Vortex & Centrifuge (10 min @ 3000 rpm) pretreat->vortex condition Condition: 1x 3mL MeOH 1x 3mL Phosphate Buffer vortex->condition load Load Sample (1-2 mL/min) condition->load wash Wash: 1x 3mL DI Water 1x 3mL 50:50 MeOH:H2O load->wash dry Dry Column (>10 min, full vacuum) wash->dry elute Elute: 1x 3mL MeOH:NH4OH (98:2) dry->elute evap Add Acidifier (e.g., 10% HCl in MeOH) Evaporate to Dryness (~35°C, low N2 flow) elute->evap reconstitute Reconstitute: 100 µL Mobile Phase A evap->reconstitute Inject into LC-MS/MS Inject into LC-MS/MS reconstitute->Inject into LC-MS/MS

Caption: Solid-Phase Extraction (SPE) workflow for forensic samples.

Methodology:

  • Sample Pretreatment:

    • To a 2 mL tube, add 0.5 mL of the forensic sample (blood or urine).

    • For urine: Add β-glucuronidase enzyme and incubate according to manufacturer's instructions to hydrolyze conjugated metabolites.

    • Add the internal standard solution.

    • Add 200 µL of acetonitrile (B52724) (ACN) to help precipitate proteins.[14]

    • Add 1.3 mL of 100 mM phosphate buffer (pH 7.0).

    • Vortex vigorously for 30 seconds, then centrifuge for 10 minutes at 3000 rpm.

  • Solid-Phase Extraction (using a cation exchange column like UCT Clean Screen® DAU):

    • Condition: Condition the column with 3 mL of methanol (B129727), followed by 3 mL of phosphate buffer (pH 7.0). Do not let the column go dry.

    • Load: Load the supernatant from the pretreated sample onto the column at a flow rate of 1-2 mL/minute.[13]

    • Wash 1: Wash the column with 3 mL of deionized water.

    • Wash 2: Wash the column with 3 mL of 50:50 methanol:water.

    • Dry: Dry the column under full vacuum or pressure for at least 10 minutes to remove all residual water.[13]

    • Elute: Elute the analytes with 3 mL of a freshly prepared solution of methanol with 2% ammonium (B1175870) hydroxide (B78521) (98:2).

  • Evaporation and Reconstitution:

    • Add 50-100 µL of 10% HCl in methanol to the eluate to form the salt and prevent evaporative loss.[14]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

Parameter Typical Conditions
LC Column C18 or Biphenyl column (e.g., 100 x 2.1 mm, <3 µm) for good chromatographic separation of isomers.[11][17]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to ~95% over several minutes to elute analytes, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Quantitative Data: Method Detection Limits

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) reported for nitazene analogs in forensic samples using LC-MS/MS, demonstrating the sensitivity required.

Analyte Class Matrix LOD LOQ Reference
Nitazene AnalogsBlood0.1 ng/mL0.5 ng/mL[8][11]
Nitazene AnalogsBloodDown to 0.01 nM (~0.004 ng/mL)0.1 - 0.5 nM (~0.04 - 0.2 ng/mL)[17]
IsotonitazeneBlood, Urine, Tissue-0.5 - 50 ng/mL (Calibration Range)[11]
This compoundBlood-0.5 - 50 ng/mL (Calibration Range)[11]

Note: nM to ng/mL conversions are approximate and depend on the specific molecular weight of the analyte.

References

Technical Support Center: Enhancing Etodesnitazene Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on analytical methods for the detection of etodesnitazene. The information is designed to address specific experimental challenges and improve the sensitivity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound detection?

A1: The most prevalent and effective techniques for the detection and quantification of this compound are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] High-resolution mass spectrometry (HRMS) is also increasingly used, particularly for identifying unknown metabolites and in non-targeted screening approaches.[3][4]

Q2: Why is achieving high sensitivity a challenge for this compound analysis?

A2: this compound is a potent synthetic opioid, meaning it can be effective at very low concentrations.[5][6] Consequently, the concentration in biological samples can be in the low to sub-ng/mL range, requiring highly sensitive analytical methods for detection and quantification.[3][7]

Q3: What are the main metabolites of this compound I should target for improved detection?

A3: In human metabolism studies, the primary metabolic pathways for this compound are N-deethylation and O-dealkylation.[8] Targeting these metabolites, in addition to the parent compound, can significantly increase the window of detection and the confidence in identifying this compound exposure, especially in urine samples where metabolite concentrations may be higher.[8]

Q4: Are there any known interferences I should be aware of when analyzing this compound?

A4: While specific interference studies for this compound are not extensively documented in all publications, general challenges in novel psychoactive substance (NPS) analysis include the potential for co-elution with other NPS, their metabolites, or endogenous matrix components.[1] Isomeric compounds within the nitazene (B13437292) class can also pose a challenge for chromatographic separation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Troubleshooting

Problem: Low signal intensity or poor sensitivity.

Possible Cause Suggested Solution
Suboptimal Ionization Optimize mass spectrometer source parameters such as capillary voltage, ion source temperature, and gas flows (nebulizer, heater, and curtain gas) for this compound and its metabolites.[3]
Matrix Effects (Ion Suppression) Matrix effects, particularly ion suppression, are a common issue in bioanalysis and can significantly reduce analyte signal.[9] To mitigate this: - Improve sample preparation to remove interfering matrix components through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] - Optimize chromatographic separation to ensure this compound and its metabolites elute in a region with minimal co-eluting matrix components. - Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for signal variability.
Poor Fragmentation Optimize collision energy for each precursor-to-product ion transition to ensure efficient fragmentation and sensitive detection in Multiple Reaction Monitoring (MRM) mode.[1]

Problem: Poor peak shape (tailing, fronting, or broad peaks).

Possible Cause Suggested Solution
Secondary Interactions with Column This compound is a basic compound and can interact with residual silanol (B1196071) groups on the column, leading to peak tailing. Use a column with end-capping or a hybrid particle technology. Adding a small amount of a weak acid, like formic acid, to the mobile phase can help to protonate the analyte and improve peak shape.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimized for the retention and elution of this compound. A mismatch in solvent strength between the sample diluent and the initial mobile phase can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace it. The use of a guard column is recommended to protect the analytical column from contaminants.

Problem: Low or inconsistent recovery during sample preparation.

Possible Cause Suggested Solution
Inefficient Extraction Optimize the pH of the sample and the choice of extraction solvent for LLE. For SPE, ensure the correct sorbent chemistry, conditioning, loading, washing, and elution steps are used. For nitazenes, a basic liquid-liquid extraction has been shown to be effective.[1]
Analyte Adsorption Adsorption of the analyte to plasticware or glassware can be an issue. Using silanized glassware or low-binding microcentrifuge tubes can help minimize this problem.
Incomplete Elution from SPE Cartridge Ensure the elution solvent is strong enough to fully desorb this compound from the SPE sorbent. Multiple small volume elutions may be more effective than a single large volume elution.
GC-MS Troubleshooting

Problem: Poor peak shape or no peak detected.

Possible Cause Suggested Solution
Analyte Degradation This compound may be susceptible to thermal degradation in the GC inlet. Ensure the inlet temperature is not excessively high. Derivatization may be necessary to improve thermal stability and chromatographic performance.
Active Sites in the GC System Active sites in the inlet liner, column, or detector can cause peak tailing or complete loss of the analyte. Use deactivated liners and columns. Regular maintenance, including trimming the column and cleaning the inlet, is crucial.
Improper Column Installation Ensure the column is installed correctly in the inlet and detector with the proper insertion distances to avoid dead volume and peak distortion.

Data Presentation

The following tables summarize key quantitative data from various analytical methods for this compound and related compounds.

Table 1: LC-MS/MS Method Parameters and Performance

AnalyteMatrixLLE/SPELOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
This compoundWhole BloodLLE0.10.5Not Reported[1]
IsotonitazeneWhole BloodLLE0.10.5Not Reported[1]
MetonitazeneWhole BloodLLE0.10.5Not Reported[1]
This compoundWhole BloodMicroextraction0.01 nM0.1 nM>81[3]

Table 2: GC-MS Method Parameters

AnalyteSample PreparationInstrumentColumnKey ParametersReference
This compoundStandard diluted in methanolAgilent 5975 Series GC/MSDNot SpecifiedEI (70 eV)[4]

Experimental Protocols

Detailed LC-MS/MS Protocol for this compound in Whole Blood

This protocol is a composite based on commonly reported methods.[1][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of whole blood, add an appropriate internal standard.

  • Add 1 mL of a basic buffer (e.g., borate (B1201080) buffer, pH 9).

  • Add 3 mL of an organic extraction solvent (e.g., n-butyl chloride/ethyl acetate, 70:30).

  • Vortex for 10 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Optimized for this compound and its metabolites.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of this compound in biological samples by LC-MS/MS.

Troubleshooting_Sensitivity cluster_investigation Initial Checks cluster_optimization Optimization Steps cluster_solutions Potential Solutions Start Low Signal/Sensitivity Issue Check_MS Check MS Tuning & Calibration Start->Check_MS Check_LC Check LC System Performance Start->Check_LC Improve_SamplePrep Improve Sample Preparation Start->Improve_SamplePrep If system performance is okay Optimize_Source Optimize Ion Source Parameters Check_MS->Optimize_Source Optimize_Chrom Optimize Chromatography Check_LC->Optimize_Chrom Resolved Issue Resolved Optimize_Source->Resolved Optimize_Chrom->Resolved Improve_SamplePrep->Resolved

Caption: A logical troubleshooting guide for addressing low signal or sensitivity issues in this compound analysis.

References

Matrix effects in biological samples for Etodesnitazene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the analysis of Etodesnitazene in biological samples. The focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the biological sample matrix.[1][2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[2] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[2]

Q2: I am observing significant ion suppression in my whole blood samples. What are the most effective sample preparation techniques to minimize this?

A2: For whole blood, several extraction techniques can effectively reduce matrix effects. Liquid-phase microextraction (LPME) and liquid-liquid extraction (LLE) are commonly employed.[3][4][5] One study demonstrated high extraction yields (>81%) for this compound and other nitazene (B13437292) analogs in whole blood using a 96-well format LPME.[3][4][5] Another validated method for whole blood, urine, and tissue samples utilized a basic liquid-liquid extraction.[6][7] Solid-phase extraction (SPE) is another robust option for cleaning up complex matrices like plasma.[8]

Q3: Are there specific metabolites of this compound I should be aware of that could interfere with my analysis or be important for monitoring?

A3: Yes, this compound is metabolized in the body. The primary metabolic pathways are N- and O-deethylation.[9][10] The most abundant metabolite found in urine is O-deethylated this compound.[9][10] Other identified metabolites include N-deethylated this compound and N,O-dideethylated this compound.[9][10] Glucuronidated forms of the O-deethylated and N,O-dideethylated metabolites have also been detected.[9][10] It is crucial to consider these metabolites as they can be useful biomarkers to confirm this compound exposure, especially when the parent drug concentration is low.[9][11][12]

Troubleshooting Guide

Problem: Poor recovery of this compound from plasma samples.

Possible Cause Troubleshooting Step
Inefficient protein precipitationOptimize the type and volume of precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation time and speed.
Suboptimal pH during extractionAdjust the pH of the sample and extraction solvent. This compound is a basic compound, so a basic pH during LLE will ensure it is in its neutral form for efficient extraction into an organic solvent.
Inappropriate solid-phase extraction (SPE) sorbent or protocolSelect an SPE sorbent that has appropriate chemistry for this compound (e.g., a mixed-mode cation exchange sorbent). Optimize the wash and elution steps to ensure interfering substances are removed and the analyte is fully recovered.

Problem: Inconsistent quantification and high variability between replicate injections.

Possible Cause Troubleshooting Step
Significant matrix effects (ion suppression or enhancement)Improve sample cleanup using a more rigorous extraction method like SPE or LPME.[1][3]
Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects.[1][13]
Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components. A biphenyl (B1667301) column has been shown to be effective.[3][4]
Carryover from previous injectionsImplement a robust needle wash protocol between injections, potentially using a strong organic solvent.

Quantitative Data Summary

The following tables summarize quantitative data on matrix effects and recovery for this compound and other nitazenes from various studies.

Table 1: Matrix Effect and Recovery Data for Nitazenes in Dried Blood Spots (DBS)

AnalyteMatrix Effect (%)Ion Suppression (%)Recovery (%)
Etazene85 - 115-15 to 1515 - 20
Flunitazene85 - 115-15 to 1515 - 20
Isotonitazene85 - 115-15 to 1515 - 20
Protonitazene85 - 115-15 to 1515 - 20
Source: SCIEX, 2022[14]

Table 2: Extraction Recovery for Nitazenes in Whole Blood using LPME

AnalyteExtraction Recovery (%)
This compound> 81
Clonitazene> 81
Etonitazene> 81
Isotonitazene> 81
Metonitazene> 81
Source: ResearchGate, 2023[3][4]

Detailed Experimental Protocols

Protocol 1: Liquid-Phase Microextraction (LPME) of this compound from Whole Blood

This protocol is based on a method for the determination of nine nitazene analogs in whole blood.[3][4][5]

  • Sample Preparation: Dilute 120 µL of whole blood with 120 µL of a formic acid solution containing an internal standard.

  • LPME Setup:

    • Use a 96-well donor plate and an acceptor plate with a filter.

    • Impregnate the filter on the acceptor plate with 4 µL of an organic solvent to create the supported liquid membrane.

    • Pipette the prepared sample into the wells of the donor plate.

    • Clamp the acceptor and donor plates together.

    • Add 50 µL of an aqueous acceptor solution to the wells of the acceptor plate.

    • Seal the acceptor plate.

  • Extraction: Place the extraction unit on an agitator for 45 minutes at 800 rpm.

  • Analysis: Collect the acceptor solution and directly inject it into the LC-MS/MS system.

Protocol 2: Basic Liquid-Liquid Extraction (LLE) of this compound

This protocol is adapted from a method for the quantification of nine nitazene analogs in whole blood, urine, and tissue.[6][7]

  • Sample Preparation: To 0.5 mL of the biological sample (e.g., blood), add an internal standard.

  • Buffering: Add 1 mL of borax (B76245) buffer (10 mM, pH 10.4).

  • Extraction:

    • Add 3 mL of an extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate).

    • Rotate the samples for 15 minutes.

    • Centrifuge for 10 minutes at 4600 rpm.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Blood, Urine, Plasma) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE, SPE, or LPME) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: General workflow for biological sample analysis of this compound.

troubleshooting_matrix_effects Troubleshooting Matrix Effects start Inaccurate or Irreproducible Results check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects yes Yes check_matrix_effects->yes no No check_matrix_effects->no improve_cleanup Improve Sample Cleanup (e.g., SPE, LPME) yes->improve_cleanup use_sil_is Use Stable Isotope-Labeled Internal Standard yes->use_sil_is modify_chromatography Modify LC Method yes->modify_chromatography other_issues Investigate Other Issues (e.g., Instrument Performance, Standard Preparation) no->other_issues end Accurate & Reproducible Results improve_cleanup->end use_sil_is->end modify_chromatography->end other_issues->end

Caption: Logical guide for troubleshooting matrix effects in bioanalysis.

etodesnitazene_metabolism This compound Metabolism Pathway This compound This compound O_Deethyl O-Deethylated this compound (M1 - Most Abundant in Urine) This compound->O_Deethyl O-Deethylation N_Deethyl N-Deethylated this compound (M2) This compound->N_Deethyl N-Deethylation NO_Dideethyl N,O-Dideethylated this compound (M3) O_Deethyl->NO_Dideethyl N-Deethylation Glucuronide_M1 M1-Glucuronide O_Deethyl->Glucuronide_M1 Glucuronidation N_Deethyl->NO_Dideethyl O-Deethylation Glucuronide_M3 M3-Glucuronide NO_Dideethyl->Glucuronide_M3 Glucuronidation

Caption: Major metabolic pathways of this compound.

References

Differentiating Etodesnitazene from structurally similar nitazene analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etodesnitazene and its structurally similar nitazene (B13437292) analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ structurally from other nitazene analogues?

This compound, also known as etazene or desnitroetonitazene, is a synthetic opioid belonging to the 2-benzylbenzimidazole class.[1] Its core structure consists of a benzimidazole (B57391) ring linked to a 2-benzyl substituent and a 1-ethylamine group.[2] The primary structural difference between this compound and analogues like etonitazene is the absence of a nitro group on the benzimidazole core.[1][2] Structurally similar compounds include etonitazene, metonitazene, and isotonitazene, which all possess this nitro moiety.[3]

Q2: What are the primary challenges in analytically differentiating this compound from its structural analogues?

The main challenges in differentiating this compound and its analogues, particularly isomers, include:

  • Similar Mass Spectra: Electron ionization mass spectrometry (GC-EI-MS) often produces similar fragmentation patterns for many nitazene analogues, making differentiation based on mass spectra alone difficult.[4][5][6][7]

  • Isomeric Compounds: Positional isomers, such as isotonitazene and protonitazene, cannot be distinguished by mass spectral analysis alone and require chromatographic separation.[8]

  • Low Concentrations: The high potency of nitazene analogues means they are often present in very low concentrations in biological samples, challenging the sensitivity of analytical methods.[9][10]

Q3: Which analytical techniques are most effective for the unambiguous identification of this compound?

A combination of chromatographic separation and mass spectrometry is crucial for the unambiguous identification of this compound. The most effective techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a preferred method as it provides both chromatographic separation of isomers and structural information from fragmentation patterns.[4][5][8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While mass spectra can be similar, GC can effectively separate different nitazene analogues based on their retention times.[4][5]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS provide accurate mass measurements, aiding in the confirmation of elemental composition.[3][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used for the structural characterization of synthetic this compound.[1]

Troubleshooting Guides

Issue 1: Co-elution of this compound and an unknown analogue during LC-MS/MS analysis.

Problem: Two peaks are observed at the same retention time, but with slightly different fragmentation patterns, suggesting the presence of an isomer or structurally similar compound.

Possible Causes & Solutions:

  • Inadequate Chromatographic Resolution: The current LC method may not be optimized for separating the specific analogues.

    • Solution: Modify the chromatographic gradient. A shallower gradient or a longer run time can improve the separation of closely eluting compounds.

    • Solution: Experiment with a different stationary phase. A column with a different chemistry, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) column, may offer different selectivity for these compounds.[3][13]

  • Matrix Effects: Co-eluting matrix components from the sample (e.g., in blood or urine) can interfere with ionization and peak shape.

    • Solution: Improve sample preparation. Utilize a more rigorous extraction method, such as supported liquid extraction (SLE) or solid-phase extraction (SPE), to remove interfering substances.[3][11]

Issue 2: Similar or non-distinguishable mass spectra between two separated peaks in GC-MS.

Problem: GC analysis shows two distinct peaks with different retention times, but their EI mass spectra are nearly identical, making confident identification difficult.

Possible Causes & Solutions:

  • Positional Isomers: The compounds are likely positional isomers, which often yield very similar fragmentation patterns under EI conditions.[4][5]

    • Solution 1: Rely on Retention Time: If authentic reference standards are available, identification can be confirmed by comparing the retention times of the unknown peaks to the standards.

    • Solution 2: Utilize LC-MS/MS: As stated previously, LC-MS/MS can often provide more distinct product ion spectra for isomers, aiding in their differentiation.[4][5]

    • Solution 3: Chemical Derivatization: In some cases, derivatization of the analytes prior to GC-MS analysis can lead to different fragmentation patterns for isomers.

Data Presentation

Table 1: Key Physicochemical and Analytical Data for this compound

PropertyValueReference
IUPAC Name 2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine[14][15]
Molecular Formula C₂₂H₂₉N₃O[14][15]
Molecular Weight 351.5 g/mol [14]
Exact Mass [M+H]⁺ 352.2383[3]
CAS Number 14030-76-3[14][15]

Table 2: Comparison of LC-MS/MS Parameters for Selected Nitazene Analogues

AnalytePrecursor Ion (m/z)Product Ions (m/z)Retention Time (min)Reference
This compound 352.2100.1, 72.11.56[13]
Metonitazene 368.2100.1, 72.11.49[13]
Isotonitazene 396.2100.1, 72.12.32[13]
Protonitazene 396.2100.1, 72.12.68[13]

Note: Retention times are highly dependent on the specific chromatographic conditions and column used and should be considered as relative values.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of Nitazenes in Whole Blood

This protocol is a summary of a method for the quantitative analysis of nine nitazene analogues in whole blood.[13]

1. Sample Preparation (Liquid-Phase Microextraction): a. Dilute whole blood with a buffer (1:1, v/v). b. Extract the sample from a donor compartment across a thin organic liquid membrane into an aqueous acceptor solution. c. Collect the acceptor solution for direct injection.

2. LC-MS/MS Instrumentation:

  • LC System: A standard HPLC or UHPLC system.
  • Column: Biphenyl analytical column.[13]
  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).[11]
  • Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS).
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

3. Data Acquisition:

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
  • Monitor for the specific precursor-to-product ion transitions for each targeted nitazene analogue (see Table 2 for examples).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Dilution Dilution with Buffer Sample->Dilution Extraction Liquid-Phase Microextraction Dilution->Extraction Injection Direct Injection of Extract Extraction->Injection LC_Separation Chromatographic Separation (Biphenyl Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of Analogues MS_Detection->Quantification Identification Identification based on Retention Time & Transitions MS_Detection->Identification

Caption: Workflow for the analysis of nitazene analogues in whole blood.

Differentiation_Logic node_result node_result Start Start Analysis GC_Separation Different Retention Times in GC? Start->GC_Separation MS_Spectra Different Mass Spectra? GC_Separation->MS_Spectra Yes LC_Separation Different Retention Times in LC? GC_Separation->LC_Separation No Confirmed Compounds Differentiated MS_Spectra->Confirmed Yes Ambiguous Ambiguous Identification (Potential Isomers) MS_Spectra->Ambiguous No LC_Separation->Confirmed Yes Not_Differentiated Compounds Not Differentiated LC_Separation->Not_Differentiated No

References

Best practices for handling and storage of Etodesnitazene reference materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of Etodesnitazene reference materials. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for handling this compound reference materials upon receipt?

A1: Upon receipt, it is crucial to handle the material with appropriate safety measures due to its classification as a potent synthetic opioid and a Schedule I compound in the United States.[1] Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[1] For powdered forms, handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.[1]

Q2: What are the optimal storage conditions for solid this compound reference materials?

A2: this compound citrate (B86180), a common form of the reference material, is a crystalline solid.[2] It is recommended to store the solid material at -20°C.[1] Under these conditions, the reference material is stable for at least five years.[1] The container should be kept tightly closed and protected from light and moisture to maintain its integrity.

Q3: How should I prepare and store this compound stock solutions?

A3: The solubility of this compound citrate varies depending on the solvent. It is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at 10 mg/ml, and in phosphate-buffered saline (PBS, pH 7.2) at 1 mg/ml.[1] When preparing stock solutions, use the appropriate solvent and ensure the material is fully dissolved. It is best practice to prepare fresh solutions before each experiment. If storage is necessary, aliquot the stock solution into smaller, single-use volumes in airtight, amber vials to prevent degradation from repeated freeze-thaw cycles and light exposure. These aliquots should be stored at -20°C or -80°C.

Q4: Is this compound stable in biological matrices?

A4: Studies have shown that the stability of this compound in biological matrices like blood can be concentration and temperature-dependent. For instance, in dried blood spots, a 1 ng/mL concentration was not detectable after 30 days at room temperature and showed similar degradation at 4°C.[3] However, at a higher concentration of 5 ng/mL, it showed greater stability under the same conditions.[3] This highlights the importance of proper sample storage and timely analysis when working with biological samples containing this compound.

Data Presentation: Stability of this compound

The following table summarizes the available stability data for this compound.

FormMatrix/SolventConcentrationStorage TemperatureDurationStability
Citrate Salt (Solid)N/AN/A-20°C≥ 5 yearsStable
Not SpecifiedDried Blood Spot1 ng/mLRoom Temperature30 daysUndetectable
Not SpecifiedDried Blood Spot1 ng/mL4°C30 daysUndetectable
Not SpecifiedDried Blood Spot5 ng/mLRoom Temperature30 days>44% of initial concentration remaining
Not SpecifiedDried Blood Spot5 ng/mL4°C30 days>41% of initial concentration remaining

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the this compound reference material.

    • Solution: Prepare fresh dilutions from your stock solution for each experiment. If you suspect your stock solution has degraded, prepare a new stock from the solid reference material. To verify the integrity of a stock solution, you can perform a simple stability check by analyzing its concentration or activity after incubating it under your experimental conditions.

Issue 2: The this compound solution appears cloudy or contains precipitates.

  • Possible Cause 1: The solubility limit has been exceeded.

    • Solution: Attempt to redissolve the compound by gentle warming and vortexing. If precipitation persists, centrifuge the solution and use the supernatant after determining its concentration. Alternatively, prepare a fresh, more dilute stock solution.

  • Possible Cause 2: The incorrect solvent was used.

    • Solution: Refer to the manufacturer's instructions or literature for the recommended solvent. This compound citrate is soluble in DMF, DMSO, and PBS (pH 7.2) at specific concentrations.[1]

Issue 3: High variability between experimental replicates.

  • Possible Cause: Adsorption of the compound to plasticware.

    • Solution: Consider using low-adhesion microplates and tubes. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help minimize adsorption.

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a method to assess the short-term stability of an this compound solution under typical experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a suitable amount of this compound citrate reference material.

    • Dissolve the material in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the aqueous buffer to be used in your experiment (e.g., PBS, pH 7.2) to achieve the desired final concentration.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of the working solution for analysis.

    • Incubate the remaining working solution under the conditions of your experiment (e.g., 37°C).

    • Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

    • Immediately analyze each aliquot or store them at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Evaluation:

    • Compare the concentration of this compound at each time point to the initial concentration at T=0.

    • A significant decrease in concentration over time indicates instability under the tested conditions.

Mandatory Visualizations

Handling_and_Storage_Workflow This compound Reference Material: Handling and Storage Workflow A Receive Shipment B Inspect Packaging for Integrity A->B C Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Safety Glasses) B->C D Transfer to Secure, Controlled Storage (-20°C) C->D E Document Receipt and Storage Conditions D->E F Prepare for Use in a Fume Hood D->F For Experimental Use G Weigh Solid Material F->G H Prepare Stock Solution with Appropriate Solvent G->H I Aliquot into Single-Use Vials H->I J Store Aliquots at -20°C or -80°C I->J K Use in Experiment J->K Retrieve as Needed L Dispose of Waste According to Institutional Guidelines K->L

Caption: Workflow for the safe handling and storage of this compound reference materials.

Troubleshooting_Decision_Tree Troubleshooting Guide for this compound Experiments Start Inconsistent or Unexpected Experimental Results Check_Solution Is the working solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh working solution before each experiment. Check_Solution->Prepare_Fresh No Check_Stock Is the stock solution old or subjected to multiple freeze-thaw cycles? Check_Solution->Check_Stock Yes Prepare_New_Stock Prepare a new stock solution from solid material. Check_Stock->Prepare_New_Stock Yes Check_Precipitate Is there any cloudiness or precipitate in the solution? Check_Stock->Check_Precipitate No Solubility_Issue Potential solubility issue. Check_Precipitate->Solubility_Issue Yes Consider_Adsorption Consider compound adsorption to labware. Use low-adhesion plates/tubes. Check_Precipitate->Consider_Adsorption No Verify_Solvent Verify correct solvent and concentration. Consider gentle warming or centrifugation. Solubility_Issue->Verify_Solvent

Caption: Decision tree for troubleshooting common issues in this compound experiments.

References

Troubleshooting peak tailing in chromatographic analysis of Etodesnitazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Etodesnitazene, with a specific focus on addressing peak tailing. The following questions and answers are designed to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor (As) is greater than 1.2, resulting in a peak with a trailing edge that is broader than the leading edge.[1] In an ideal chromatographic separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can negatively impact your analysis by:

  • Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual analytes difficult.[3]

  • Decreasing Accuracy: The asymmetrical shape can lead to errors in peak integration and, consequently, inaccurate quantitative results.[4]

  • Indicating Method Issues: Peak tailing is often a symptom of underlying problems with the chromatographic system, column, or mobile phase.[5]

Q2: What are the most common causes of peak tailing when analyzing basic compounds like this compound?

A2: this compound, a benzimidazole-derived synthetic opioid, is a basic compound.[6] Basic compounds are particularly susceptible to peak tailing in reversed-phase chromatography due to secondary interactions with the stationary phase.[1][7] The primary causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with basic analytes, leading to peak tailing.[1][7][8]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion.[2][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[2][9]

  • Column Degradation: Over time, columns can degrade, leading to voids or contaminated frits, which can cause peak tailing for all analytes.[4][10]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and peak tailing.[8]

Troubleshooting Guides

Issue 1: My this compound peak is tailing, but other compounds in my run look fine.

This scenario suggests a chemical interaction specific to this compound.

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • Rationale: For basic compounds like this compound, lowering the mobile phase pH (e.g., to pH 3 or below) can protonate the silanol groups on the column, minimizing their interaction with the basic analyte.[1][2]

    • Action: Adjust the mobile phase to a lower pH using an appropriate buffer.

  • Use Mobile Phase Additives:

    • Rationale: Additives like triethylamine (B128534) (TEA) can act as "silanol blockers," competing with the analyte for active sites on the stationary phase.[3]

    • Action: Add a small concentration of a competing base (e.g., 0.1% TEA) to the mobile phase.

  • Select an Appropriate Column:

    • Rationale: Modern columns are designed to minimize silanol interactions.

    • Action:

      • Use an end-capped column where residual silanols are chemically deactivated.[1][2]

      • Consider columns with a different stationary phase, such as a biphenyl (B1667301) phase, which has been shown to be effective for the separation of nitazene (B13437292) compounds.[11]

      • Hybrid silica (B1680970) or polymer-based columns can also offer improved peak shape for basic compounds.[7]

Logical Troubleshooting Flow for Analyte-Specific Tailing

start Peak Tailing Observed for this compound ph Adjust Mobile Phase pH (Lower) start->ph Step 1 additive Add Competing Base (e.g., TEA) ph->additive If tailing persists column Change Column (End-capped, Biphenyl) additive->column If tailing persists resolved Peak Shape Improved column->resolved

Caption: Troubleshooting workflow for this compound-specific peak tailing.

Issue 2: All peaks in my chromatogram, including this compound, are tailing.

This is often indicative of a system-wide or physical problem.

Troubleshooting Steps:

  • Check for Column Voids or Blockages:

    • Rationale: A void at the head of the column or a partially blocked inlet frit can distort the flow path, causing all peaks to tail.[10]

    • Action:

      • Reverse flush the column (if the manufacturer's instructions permit).

      • If the problem persists, replace the column.

      • Regularly replace solvent and in-line filters to prevent frit blockage.[2]

  • Inspect for Extra-Column Volume:

    • Rationale: Long or wide-bore tubing between the injector, column, and detector can cause band broadening.[8]

    • Action:

      • Use tubing with a narrow internal diameter (e.g., 0.005").

      • Ensure all connections are secure and have minimal dead volume.

  • Evaluate for Column Overload:

    • Rationale: Injecting a sample that is too concentrated can cause all peaks to tail.[2]

    • Action: Dilute the sample and reinject to see if peak shape improves.[9]

Troubleshooting Flow for System-Wide Peak Tailing

start All Peaks Tailing column_check Inspect Column (Void, Blockage) start->column_check Step 1 extra_column Check for Extra- Column Volume column_check->extra_column If no column issues overload Test for Column Overload (Dilute Sample) extra_column->overload If connections are good resolved Peak Shapes Improved overload->resolved

Caption: Troubleshooting workflow for system-wide peak tailing issues.

Experimental Protocols

While specific method parameters for this compound can vary, the following provides a general experimental protocol for the LC-MS analysis of nitazene analogs, which can be adapted for this compound.

Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of the sample (e.g., whole blood), add an internal standard.[12]

  • Add 1 mL of a basic buffer (e.g., 10 mM borax (B76245) buffer, pH 10.4).[12]

  • Add 3 mL of an extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate).[12]

  • Vortex and centrifuge the sample.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.[12]

Chromatographic Conditions

The following table summarizes typical chromatographic conditions used for the analysis of nitazene compounds, which can serve as a starting point for method development for this compound.

ParameterExample Condition 1Example Condition 2
Column Agilent InfinityLab Poroshell C-18 (2.7 µm, 3.0 x 100 mm)[12]Kinetex Biphenyl (2.6 µm, 2.1 x 150 mm)[13]
Mobile Phase A 0.1% Formic Acid in Water[12]0.1% Formic Acid in Water[13]
Mobile Phase B 0.1% Formic Acid in Methanol[12]0.1% Formic Acid in Acetonitrile[13]
Gradient Linear gradient[12]Linear gradient[13]
Flow Rate 0.4 mL/min[12]0.4 mL/min[13]
Column Temperature 30°C[12]37°C[13]
Injection Volume 5 µL[12]15 µL[13]
Detection Tandem Mass Spectrometry (MS/MS)[12]High-Resolution Mass Spectrometry (HRMS)[13]

References

Optimizing collision energy for MS/MS fragmentation of Etodesnitazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etodesnitazene analysis via tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization MS/MS?

A1: For positive electrospray ionization (+ESI), the protonated molecule [M+H]⁺ is the precursor ion. For this compound (Chemical Formula: C₂₁H₂₇N₃O), the expected monoisotopic mass of the neutral molecule is 337.2154 g/mol . Therefore, the precursor ion to monitor is m/z 338.2232.

Common product ions result from the fragmentation of the diethylaminoethyl side chain and cleavage around the benzyl (B1604629) group. The most abundant and commonly monitored product ions for this compound are summarized in the table below.[1][2][3][4]

Q2: What is a recommended starting point for collision energy when developing an MS/MS method for this compound?

A2: A specific, universally optimal collision energy for this compound is instrument-dependent. However, published methods provide excellent starting points. For a QTOF instrument, a collision energy spread of 35 ± 15 eV has been successfully used.[5] For triple quadrupole or ion trap instruments, using normalized collision energy settings in the range of 40-80% can be a good starting point for optimization.[2] It is always recommended to perform a compound-specific optimization by infusing a standard solution of this compound and ramping the collision energy to find the optimal value for each desired product ion on your specific instrument.

Q3: Are there any known isobaric interferences for this compound?

A3: While this compound does not have common isomers that are widely reported, the broader class of nitazene (B13437292) analogs includes numerous structural isomers. For instance, isotonitazene and protonitazene (B12782313) are isomers that require chromatographic separation.[6] When developing a method, it is crucial to ensure chromatographic separation from other potentially co-eluting novel psychoactive substances that may have the same nominal mass.

Troubleshooting Guide

Issue Potential Cause Related to Collision Energy Recommended Action
Low or No Signal for Product Ions The collision energy is set too low, resulting in insufficient fragmentation of the precursor ion.Gradually increase the collision energy in small increments (e.g., 2-5 eV or 5-10% normalized energy) while infusing a standard solution of this compound. Monitor the intensity of the target product ions to find the optimal setting.
Weak Precursor Ion Signal, High Product Ion Signal The collision energy is set too high, leading to excessive fragmentation and depletion of the precursor ion.Decrease the collision energy to achieve a balance between precursor ion intensity and the formation of key product ions. This is particularly important for quantitative assays where a stable precursor is needed.
Unstable or Inconsistent Fragment Ion Ratios The collision energy may be set on a steep part of the energy-fragmentation curve, where small fluctuations in instrument conditions can lead to large changes in fragment intensities.After finding an optimal collision energy, check the stability of the fragment ion ratios. If they are unstable, slightly adjusting the collision energy to a more "flat" region of the optimization curve can improve reproducibility.
Presence of Unexpected or Low m/z Fragment Ions Excessively high collision energy can cause extensive fragmentation, leading to the generation of small, less specific fragment ions and a loss of structurally informative larger fragments.Reduce the collision energy to favor the formation of more specific, higher-mass product ions. Refer to the table of common product ions for guidance.

Data Presentation

Table 1: Recommended MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Product Ion DescriptionCollision Energy (Starting Point)
338.2100.1Diethylamine fragment[2][4]Instrument-dependent; begin optimization within the 20-50 eV range.
338.272.1Imine fragment from the diethylaminoethyl side chain[1][2][4]Instrument-dependent; typically requires slightly lower energy than the m/z 100 fragment.
338.2107.1Fragment corresponding to the ethoxybenzyl moiety after loss of an ethyl group[2]Instrument-dependent; may require higher energy to form.

Note: The optimal collision energy is highly dependent on the make and model of the mass spectrometer. The values provided are intended as initial settings for method development.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound using Flow Injection Analysis

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set up the Mass Spectrometer:

    • Instrument: Any triple quadrupole or QTOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Tune the instrument for the precursor ion of this compound (m/z 338.2).

    • Set the instrument to product ion scan mode.

  • Infuse the Standard: Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer source.

  • Ramp the Collision Energy:

    • Begin with a low collision energy setting (e.g., 10 eV).

    • Acquire a product ion spectrum.

    • Increase the collision energy in discrete steps (e.g., 2-5 eV increments) up to a high value (e.g., 60-70 eV).

    • Acquire a product ion spectrum at each step.

  • Analyze the Data:

    • Create a graph of collision energy versus the signal intensity for each major product ion (m/z 100.1, 72.1, 107.1).

    • The optimal collision energy for each transition is the value that produces the maximum intensity for the respective product ion.

    • For a multiple reaction monitoring (MRM) method, use the specific optimal collision energy for each selected transition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup MS Setup cluster_infusion Infusion & Acquisition cluster_analysis Data Analysis prep_std Prepare 1 µg/mL This compound Standard ms_tune Tune MS for Precursor Ion (m/z 338.2) prep_std->ms_tune set_mode Set to Product Ion Scan Mode ms_tune->set_mode infuse Infuse Standard (5-10 µL/min) set_mode->infuse ramp_ce Ramp Collision Energy (e.g., 10-70 eV in 5 eV steps) infuse->ramp_ce acquire Acquire Spectrum at Each Step ramp_ce->acquire plot_data Plot CE vs. Product Ion Intensity acquire->plot_data determine_opt Determine Optimal CE for Each Transition plot_data->determine_opt

Caption: Workflow for Collision Energy Optimization.

fragmentation_pathway cluster_fragments Primary Fragments precursor This compound [M+H]⁺ m/z 338.2 frag1 Product Ion m/z 100.1 (Diethylamine fragment) precursor->frag1 CID frag2 Product Ion m/z 72.1 (Imine fragment) precursor->frag2 CID frag3 Product Ion m/z 107.1 (Ethoxybenzyl fragment) precursor->frag3 CID

Caption: Simplified Fragmentation of this compound.

References

Technical Support Center: Glucuronide Hydrolysis for Etodesnitazene Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the enzymatic hydrolysis of Etodesnitazene glucuronide metabolites. Optimizing this crucial step is essential for improving the accuracy and sensitivity of analytical detection methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the detection of its metabolites critical?

This compound (also known as etazene) is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole "nitazene" class.[1][2] Due to extensive metabolism in the body, the parent compound may be present at very low concentrations or not at all in biological samples like urine.[3][4] Therefore, identifying its metabolites is crucial for confirming exposure in clinical and forensic toxicology settings.[1][2]

Q2: What are the primary metabolites of this compound identified in urine?

The main metabolic pathways for this compound are Phase I transformations, primarily N- and O-deethylation, followed by Phase II glucuronidation.[1][2][5] The key metabolites to target for analysis are:

  • M1: O-deethylated this compound (often the most abundant metabolite).[1][6]

  • M2: N-deethylated this compound.[1]

  • M3: N,O-dideethylated etazene.[1]

  • Glucuronides: Phase II conjugates, particularly M1-glucuronide and M3-glucuronide, are also found.[1]

Q3: Why is glucuronide hydrolysis necessary before analyzing this compound metabolites?

During Phase II metabolism, a glucuronic acid molecule is attached to the Phase I metabolites, making them more water-soluble for excretion.[7][8] These glucuronide conjugates can be challenging to analyze directly with LC-MS/MS due to issues like poor chromatographic retention and ionization suppression.[9] Enzymatic hydrolysis uses a β-glucuronidase enzyme to cleave off the glucuronic acid, reverting the metabolite to its Phase I form, which is more readily detected and quantified, thereby increasing the sensitivity and reliability of the assay.[10][11]

Q4: What is the general workflow for preparing a urine sample for this compound metabolite analysis?

The typical workflow involves enzymatic hydrolysis to deconjugate the metabolites, followed by a cleanup or extraction step to remove the enzyme and other matrix interferences before analysis by an instrument like an LC-MS/MS.

G cluster_workflow Experimental Workflow sample Urine Sample Collection buffer Add Buffer to Adjust pH (e.g., pH 5.0-6.8) sample->buffer enzyme Add β-glucuronidase Enzyme buffer->enzyme incubate Incubate (e.g., 37-55°C for 30-90 min) enzyme->incubate cleanup Sample Cleanup (Protein Precipitation or SPE) incubate->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: General workflow for urine sample preparation and analysis.

Experimental Protocols and Data

Generalized Protocol for Enzymatic Hydrolysis

This protocol is a generalized procedure based on methodologies for novel psychoactive substances. Note: Optimization of all parameters is highly recommended for each specific laboratory setting and analyte.

  • Sample Preparation: To 100 µL of urine in a glass tube, add 10 µL of an appropriate buffer (e.g., 10 mol/L ammonium (B1175870) acetate) to achieve the optimal pH for the chosen enzyme (typically pH 5.0-6.8).[5][12]

  • Enzyme Addition: Add a sufficient amount of β-glucuronidase enzyme (e.g., 5000 units).[5] It is also recommended to prepare a control sample with deionized water instead of the enzyme solution to verify that hydrolysis is enzymatic.[5]

  • Incubation: Cap the tubes, vortex briefly, and incubate at the enzyme's optimal temperature (e.g., 37°C) for a set duration (e.g., 90 minutes).[5] Some recombinant enzymes may achieve complete hydrolysis in as little as 3-15 minutes at higher temperatures (e.g., 55°C) or even at room temperature.[13][14]

  • Reaction Quenching & Protein Removal: Stop the reaction by adding 400 µL of ice-cold acetonitrile.[5] This will also precipitate the enzyme and other proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 15,000g) for 10 minutes.[5]

  • Final Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for your LC-MS/MS analysis.[5]

Data Summary: this compound Metabolites

The following table summarizes the key metabolites of this compound that should be targeted for analysis.

Metabolite IDNameMetabolic TransformationPhaseNotes
Parent This compound--May be absent or in low concentrations in urine.[3][4]
M1 O-deethylated this compoundO-dealkylationITypically the most abundant metabolite found in urine.[1]
M2 N-deethylated this compoundN-deethylationIKey Phase I metabolite.[1]
M3 N,O-dideethylated etazeneN- and O-dealkylationIProduct of further dealkylation.[1]
M1-Gluc M1-glucuronideO-glucuronidation of M1IIMust be hydrolyzed to be detected as M1.[1]
M3-Gluc M3-glucuronideO-glucuronidation of M3IIMust be hydrolyzed to be detected as M3.[1]
Comparison of Hydrolysis Conditions

Optimal hydrolysis conditions are compound-dependent.[15] The table below provides a range of conditions reported for various drug glucuronides, which can serve as a starting point for method development.

ParameterCondition RangeKey Considerations
pH 4.5 - 7.4Considered the most critical factor for enzyme activity.[9] Urine pH varies, so robust buffering is essential.[9]
Temperature (°C) Room Temp - 65°CRecombinant enzymes may be effective at room temperature, while others require heat.[14] High temps can degrade some enzymes.[15]
Incubation Time 5 min - 24 hoursRecombinant enzymes can be very fast (5-15 min).[13] Older enzyme preparations may require hours.[16]
Enzyme Source Recombinant, E. coli, Abalone, Helix pomatiaRecombinant enzymes often show higher efficiency and speed.[14][17] Different sources have different pH optima and substrate preferences.[9]

Troubleshooting Guide

Problem: Low or no recovery of deconjugated metabolites after hydrolysis.

This is a common issue that can lead to under-quantification or false-negative results.[11]

G cluster_troubleshooting Troubleshooting Low Metabolite Recovery start Low or No Signal of Deconjugated Metabolite check_ph Is the sample pH within the optimal range for the enzyme? start->check_ph check_conditions Are incubation time and temperature sufficient? check_ph->check_conditions Yes adjust_ph ACTION: Adjust buffer type/ concentration to ensure correct pH. check_ph->adjust_ph No check_enzyme Is enzyme concentration adequate? Is the enzyme active? check_conditions->check_enzyme Yes adjust_conditions ACTION: Increase incubation time or adjust temperature. check_conditions->adjust_conditions No check_inhibitors Could matrix inhibitors be present? check_enzyme->check_inhibitors Yes adjust_enzyme ACTION: Increase enzyme amount or try a different enzyme source (e.g., recombinant). check_enzyme->adjust_enzyme No adjust_sample ACTION: Dilute sample with buffer (3-fold or more) to reduce inhibitor concentration. check_inhibitors->adjust_sample Yes end Re-analyze Sample check_inhibitors->end No adjust_ph->end adjust_conditions->end adjust_enzyme->end adjust_sample->end

Caption: A logical workflow for troubleshooting low metabolite recovery.

  • Possible Cause 1: Incorrect pH. The pH of the urine-buffer mixture is outside the optimal range for the β-glucuronidase. Clinical urine specimens can range from pH 4.5 to 8.0, and a small shift can alter enzyme performance significantly.[9]

    • Solution: Verify the final pH of your buffered samples. Use a buffer with sufficient capacity to overcome the variability in urine pH; a dilution of at least 3-fold with buffer may be necessary.[9]

  • Possible Cause 2: Insufficient Incubation Time or Temperature. The hydrolysis reaction may not have gone to completion.

    • Solution: Increase the incubation time or adjust the temperature according to the enzyme manufacturer's specifications. For some enzymes, increasing the temperature from 40°C to 55°C can dramatically improve efficiency.[16]

  • Possible Cause 3: Enzyme Inactivity or Insufficiency. The enzyme may have lost activity, or the concentration of glucuronide in the sample may be too high for the amount of enzyme used.[7]

    • Solution: Increase the concentration of the enzyme. If this fails, test a new lot of the enzyme or switch to a different source, as some enzymes have distinct substrate preferences.[9] High-efficiency recombinant enzymes are often a good alternative.

  • Possible Cause 4: Matrix Effects. Endogenous compounds in the urine sample may be inhibiting the enzyme's activity.

    • Solution: Use an internal hydrolysis indicator in each sample to monitor enzyme efficiency.[10] Diluting the urine sample with buffer can also help mitigate the impact of inhibitors.[9]

References

Minimizing ion suppression in LC-MS/MS analysis of Etodesnitazene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LC-MS/MS Analysis of Etodesnitazene

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing ion suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can compromise the sensitivity, accuracy, and precision of the quantitative analysis.[1]

Q2: What are the primary causes of ion suppression in the LC-MS/MS analysis of this compound in biological samples?

A2: The primary causes of ion suppression in biological matrices such as blood, plasma, or urine are endogenous components that are co-extracted with this compound. These include:

  • Phospholipids: Abundant in cell membranes, they are a major source of ion suppression.

  • Salts and buffers: High concentrations can alter the droplet formation and evaporation process in the ion source.

  • Proteins and other endogenous molecules: If not adequately removed during sample preparation, these can interfere with ionization.

Q3: How can I assess the extent of ion suppression in my this compound assay?

A3: A common method to evaluate ion suppression is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of this compound in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound, and how does it help?

A4: Yes, a deuterated internal standard, this compound-d5, is commercially available.[3][4][5] A SIL internal standard is the most effective tool to compensate for ion suppression. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide: Minimizing Ion Suppression

This guide provides a systematic approach to troubleshooting and minimizing ion suppression during the LC-MS/MS analysis of this compound.

Problem: Low signal intensity and poor sensitivity for this compound in biological samples.

Logical Troubleshooting Workflow

start Low Signal/Sensitivity for this compound sample_prep Step 1: Evaluate and Optimize Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatographic Separation sample_prep->chromatography If suppression persists solution Problem Resolved sample_prep->solution If resolved is_check Step 3: Verify Internal Standard Performance chromatography->is_check If suppression persists chromatography->solution If resolved ms_source Step 4: Optimize Mass Spectrometer Source Parameters is_check->ms_source If suppression persists is_check->solution If resolved dilution Step 5: Consider Sample Dilution ms_source->dilution If suppression persists and sensitivity allows ms_source->solution If resolved dilution->solution If resolved

A systematic workflow for troubleshooting low signal intensity.

Step 1: Evaluate and Optimize Sample Preparation

  • Initial Assessment: If you are using a simple protein precipitation (PPT) method, it is likely that significant matrix components, especially phospholipids, are causing ion suppression.

  • Recommended Action: Transition to a more effective sample cleanup technique. Solid-Phase Extraction (SPE) is highly recommended for removing a broad range of interferences. Liquid-Liquid Extraction (LLE) is also a viable and effective alternative.

Step 2: Optimize Chromatographic Separation

  • Rationale: Even with good sample cleanup, some matrix components may remain. Optimizing the liquid chromatography can separate the this compound peak from these interfering compounds.

  • Actions:

    • Modify Gradient: Adjust the gradient slope to increase the separation between this compound and any co-eluting peaks.

    • Change Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives.

    • Consider a Different Column: A column with a different stationary phase chemistry, such as a biphenyl (B1667301) column, may provide alternative selectivity and better separation from matrix components.[6][7]

Step 3: Verify Internal Standard Performance

  • Requirement: Ensure you are using a stable isotope-labeled internal standard, such as this compound-d5.

  • Verification:

    • Confirm that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration before any sample processing steps.

    • Monitor the peak shape and response of the internal standard across the batch. A consistent response indicates that it is effectively compensating for matrix effects.

Step 4: Optimize Mass Spectrometer Source Parameters

  • Objective: To maximize the ionization of this compound while minimizing the influence of background noise and interfering compounds.

  • Parameters to Optimize:

    • Ion source temperature

    • Gas flows (nebulizer, auxiliary, and collision gas)

    • Capillary voltage

Step 5: Consider Sample Dilution

  • Applicability: If the this compound concentration is high enough and the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components.

  • Procedure: A simple "dilute-and-shoot" approach, where the sample is diluted (e.g., 10-fold) with the initial mobile phase, can be effective for less complex matrices or when high sensitivity is not required.[8]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing ion suppression. Below is a qualitative comparison of common techniques for the analysis of synthetic opioids like this compound in biological matrices.

Sample Preparation TechniqueEffectiveness in Reducing Ion SuppressionThroughputCost per Sample
Protein Precipitation (PPT) LowHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) HighModerate to HighHigh
Liquid-Phase Microextraction (LPME) HighHigh (with automation)Low to Moderate

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine or Blood

This protocol is adapted from a method for the analysis of nitazene (B13437292) compounds and is suitable for this compound.[9]

Materials:

  • Clean Screen® DAU SPE columns (130 mg, 3 mL) or equivalent

  • 100 mM phosphate (B84403) buffer (pH 7.0)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • 10% HCl in methanol

  • This compound-d5 internal standard solution

  • Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Pretreatment:

    • To 0.5 mL of urine or blood, add the internal standard (this compound-d5).

    • Add 200 µL of acetonitrile.

    • Add 1.3 mL of 100 mM phosphate buffer (pH 7.0).

    • Vortex the sample and then centrifuge for 10 minutes at 3000 rpm.

  • SPE Column Conditioning:

    • Condition the SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of 100 mM phosphate buffer (pH 7.0).

  • Sample Loading:

    • Load the supernatant from the pretreated sample onto the SPE column at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the column with 3 mL of deionized water.

    • Wash the column with 3 mL of a 50:50 methanol:water solution.

    • Dry the column under full vacuum or pressure for at least 10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of a 98:2 mixture of methanol:ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Add 250 µL of 10% HCl in methanol to the eluate and vortex.

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 35°C.

    • Reconstitute the dried extract in 1 mL of a 50:50 methanol:water solution (or the initial mobile phase).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow for SPE

start Start: Urine/Blood Sample pretreatment Sample Pretreatment (Add IS, ACN, Buffer; Vortex, Centrifuge) start->pretreatment loading Load Sample pretreatment->loading conditioning SPE Column Conditioning (Methanol, Buffer) conditioning->loading washing Wash Column (DI Water, 50% MeOH) loading->washing drying Dry Column washing->drying elution Elute Analytes (98:2 MeOH:NH4OH) drying->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

A detailed workflow for Solid-Phase Extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Blood

This protocol is based on a validated method for the analysis of nitazene analogs in whole blood.

Materials:

  • 10 mM borax (B76245) buffer (pH 10.4)

  • Extraction solvent (e.g., 70:30 n-butyl chloride:ethyl acetate)

  • This compound-d5 internal standard solution

  • Centrifuge, rotator, nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Aliquot 0.5 mL of blood into a centrifuge tube.

    • Add the internal standard (this compound-d5).

    • Add 1 mL of 10 mM borax buffer (pH 10.4).

    • Add 3 mL of the extraction solvent.

  • Extraction:

    • Rotate the samples for 15 minutes.

    • Centrifuge for 10 minutes at approximately 4600 rpm to separate the layers.

  • Solvent Transfer and Evaporation:

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 35°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Validation of Analytical Methods for Novel Synthetic Opioids like Etodesnitazene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for novel synthetic opioids (NSOs), with a specific focus on Etodesnitazene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical validation of this compound?

A1: The main challenges stem from its high potency, leading to low concentrations in biological samples, and the rapid emergence of structurally similar analogs.[1][2] This necessitates highly sensitive and specific analytical methods to ensure accurate identification and quantification. Additionally, the limited availability of certified reference materials and metabolism data for new analogs can complicate method development and validation.

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for the analysis of seized drug materials.[6][7] High-resolution mass spectrometry (HRMS) is valuable for identifying unknown metabolites and analogs.[8]

Q3: What are the key validation parameters to consider for an analytical method for this compound?

A3: Key validation parameters, in line with ICH guidelines, include:

  • Specificity/Selectivity: The ability to differentiate this compound from other compounds, especially structural isomers.

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.[3][4]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Matrix Effect: The influence of interfering substances in the sample matrix on the ionization of the analyte.[4]

Q4: What are the major metabolites of this compound to consider for analysis?

A4: The primary metabolic pathways for this compound are N- and O-deethylation.[8][9] Therefore, methods should ideally be validated for the detection of O-desethyl this compound and N-desethyl this compound, which can serve as important biomarkers of exposure, especially in urine samples where the parent compound may be present at very low concentrations.[8][9][10]

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Inappropriate column chemistry. 2. Mobile phase pH not optimal for analyte ionization. 3. Column degradation.1. Use a column suitable for basic compounds, such as a C18 or biphenyl (B1667301) phase.[3][11] 2. Adjust the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure consistent protonation of this compound.[6] 3. Replace the column and use a guard column to extend its lifetime.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization parameters. 2. Matrix suppression. 3. Inefficient sample extraction.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of this compound. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus a post-extraction spiked matrix sample.[4] If significant suppression is observed, improve sample cleanup (e.g., using SPE) or use a deuterated internal standard. 3. Ensure the pH for liquid-liquid extraction is optimized to keep this compound in its non-ionized form for efficient extraction into the organic phase.
Inconsistent Retention Time 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column equilibration issues.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature.[6] 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Interference Peaks 1. Contamination from sample collection tubes, solvents, or glassware. 2. Co-elution of matrix components or other drugs.1. Use high-purity solvents and pre-cleaned labware. Analyze blank samples to identify sources of contamination. 2. Adjust the chromatographic gradient to improve separation.[3] Develop a more selective sample preparation method to remove interfering substances.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Analyte Degradation 1. High injection port temperature. 2. Active sites in the GC system.1. Optimize the inlet temperature to ensure volatilization without thermal degradation. 2. Use a deactivated liner and column. Perform regular system maintenance, including trimming the column and cleaning the ion source.
Poor Peak Shape 1. Inappropriate column phase. 2. Sample overload.1. Use a mid-polarity column suitable for the analysis of basic drugs. 2. Dilute the sample or reduce the injection volume.
Non-reproducible Results 1. Inconsistent injection volume. 2. Sample matrix effects in the inlet.1. Use an autosampler for precise and reproducible injections. 2. Use a deactivated, baffled liner to trap non-volatile matrix components and prevent them from contaminating the column.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of this compound in biological samples using LC-MS/MS.

Parameter Matrix Value Reference
Limit of Detection (LOD) Blood< 0.1 ng/mL[3]
Limit of Quantification (LOQ) Blood0.5 ng/mL[3][4]
Linearity Range Blood0.2 - 50 ng/mL[3]
Calibration Model BloodWeighted (1/x) linear regression[11]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood

This protocol is adapted from methodologies for the analysis of novel synthetic opioids in blood.[3]

  • Aliquot Sample: Pipette 0.5 mL of whole blood into a 15 mL centrifuge tube.

  • Spike: Add the internal standard (e.g., this compound-d5) and calibration standards or quality controls.

  • Buffer Addition: Add 1 mL of a basic buffer (e.g., 10 mM borax (B76245) buffer, pH 10.4) and vortex briefly.

  • Extraction Solvent: Add 3 mL of an appropriate organic solvent mixture (e.g., 70:30 n-butyl chloride:ethyl acetate).

  • Extraction: Cap the tube and rotate for 15 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at approximately 4,600 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to mix.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound.

  • Chromatographic Column: A C18 or Biphenyl column (e.g., Agilent InfinityLab Poroshell C-18 120, 2.7 µm, 3.0 × 100 mm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in methanol.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear reverse-phase gradient should be optimized to ensure separation from potential interferences and isomers. For example:

    • Initial: 60% A / 40% B

    • Ramp to 30% A / 70% B over 5 minutes

    • Hold for 1 minute

    • Return to initial conditions and re-equilibrate.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for this compound and its internal standard should be used.

Visualizations

Mu-Opioid Receptor Signaling Pathway

This compound, like other opioids, exerts its effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein G-Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits This compound This compound This compound->MOR Binds cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Opioid Effects cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

Caption: Mu-opioid receptor signaling pathway activated by this compound.

General Workflow for Analytical Method Validation

This diagram outlines the typical stages involved in validating an analytical method for a novel compound like this compound.

method_validation_workflow cluster_validation Method Validation Experiments start Define Analytical Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol spec Specificity/ Selectivity protocol->spec lod_loq LOD & LOQ protocol->lod_loq lin Linearity & Range protocol->lin acc_prec Accuracy & Precision protocol->acc_prec robust Robustness protocol->robust report Validation Report & Data Analysis spec->report lod_loq->report lin->report acc_prec->report robust->report sop Standard Operating Procedure (SOP) report->sop end Routine Use sop->end

Caption: A typical workflow for analytical method validation.

References

Validation & Comparative

Structural analogues of Etodesnitazene and their opioid receptor activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Opioid Receptor Activity of Etodesnitazene and its Structural Analogues

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the opioid receptor activity of this compound and its structural analogues. The information presented is based on experimental data from in vitro pharmacological studies.

Introduction

This compound is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes". It is a structural analogue of etonitazene, a highly potent opioid developed in the 1950s that was never marketed for clinical use due to its high potential for abuse and overdose.[1] this compound and its analogues have emerged as new psychoactive substances, posing a significant public health concern. Understanding the structure-activity relationships (SAR) of these compounds at opioid receptors is crucial for predicting their pharmacological effects, abuse potential, and for the development of potential countermeasures. This guide focuses on the in vitro opioid receptor activity of this compound and its analogues, providing a comparative analysis of their binding affinities and functional potencies.

Structure-Activity Relationships

The opioid activity of this compound and its analogues is primarily mediated by their interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Several structural features of the 2-benzylbenzimidazole scaffold have been identified as critical determinants of MOR activity:

  • The 5-nitro group: The presence of a nitro group at the 5-position of the benzimidazole (B57391) ring is a key contributor to high potency. This compound, which lacks this nitro group (a "desnitazene" analogue), is significantly less potent than its nitro-containing counterpart, etonitazene.[2][3] The removal of the 5-nitro group consistently leads to a pronounced decrease in potency.[2][4] For instance, in one study, the EC50 of etonitazene was 1.71 nM, while that of this compound was nearly two orders of magnitude higher at 164 nM.[5][6]

  • N-substituents on the ethylamine (B1201723) side chain: Modifications to the N,N-diethylaminoethyl side chain significantly influence MOR activation.

    • N-pyrrolidino and N-piperidino substitutions: In general, N-pyrrolidino substitutions are more favorable for MOR activation than N-piperidine substitutions.[2][3][4]

    • N-desethyl modifications: The removal of one of the ethyl groups (N-desethyl analogues) results in compounds that retain significant MOR activity, although generally with slightly lower potency than their N,N-diethyl counterparts.[2][3][4] Interestingly, N-desethylisotonitazene was found to be more potent than isotonitazene.[2][4]

  • Alkoxy group on the benzyl (B1604629) ring: The nature of the alkoxy group attached to the 4-position of the benzyl ring also modulates potency. The length of the alkoxy chain can influence the potency of nitazenes at the mu-opioid receptor.[7]

Quantitative Comparison of Opioid Receptor Activity

The following table summarizes the in vitro opioid receptor activity of this compound and selected structural analogues. The data is compiled from various studies and includes binding affinity (Ki) and functional activity (EC50 and Emax) at the mu-opioid receptor (MOR).

CompoundModification from this compoundReceptorAssayKi (nM)EC50 (nM)Emax (%)Reference(s)
This compound -MORβ-arrestin 2 recruitment-54.9-[8]
MOR[35S]GTPγS binding-164-[5][6]
Etonitazene Addition of 5-nitro groupMORβ-arrestin 2 recruitment-0.588-[9]
MOR[35S]GTPγS binding-1.71-[5][6]
Metonitazene Addition of 5-nitro group, 4-methoxy on benzylMORβ-arrestin 2 recruitment-5.91-[9]
Isotonitazene Addition of 5-nitro group, 4-isopropoxy on benzylMOR----
N-Desethyl Isotonitazene Addition of 5-nitro group, 4-isopropoxy on benzyl, N-desethylMOR--> Isotonitazene-[2][4]
N-Pyrrolidino Etonitazene Addition of 5-nitro group, N-pyrrolidino substitutionMOR--High Potency-[2]
Flunitazene Addition of 5-nitro group, 4-fluoro on benzylMOR[35S]GTPγS binding-827-[5][6]
Mthis compound 4-methoxy on benzylMORβ-arrestin 2 recruitment-548-[8]
N-Pyrrolidino Mthis compound 4-methoxy on benzyl, N-pyrrolidino substitutionMORMOR-βarr2--124[10]

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates higher potency. Emax represents the maximal efficacy of the compound relative to a standard full agonist. Direct comparisons between values from different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the opioid receptor activity of this compound and its analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Cell membranes from cell lines stably expressing the human mu, delta, or kappa opioid receptor (e.g., CHO or HEK293 cells) are prepared.

  • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., naloxone).

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-protein signaling through the receptor.

1. Membrane Preparation:

  • Membrane preparation is similar to that for the radioligand binding assay.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Cell membranes are incubated in an assay buffer containing GDP, MgCl₂, and NaCl.

  • Increasing concentrations of the test agonist are added to the wells.

  • The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analogue of GTP.

  • Upon receptor activation by the agonist, the G-protein exchanges GDP for [³⁵S]GTPγS.

  • The reaction is incubated at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

3. Data Analysis:

  • The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist.

  • Non-linear regression is used to determine the EC50 (potency) and Emax (efficacy) of the compound.

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of the signaling protein β-arrestin 2 to the activated opioid receptor, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.

1. Cell Culture and Transfection:

  • Cells (e.g., CHO-K1 or HEK293) are engineered to co-express the opioid receptor and a β-arrestin 2 fusion protein.

  • Commonly used systems involve enzyme fragment complementation (e.g., PathHunter® assay), where the receptor is tagged with a small enzyme fragment and β-arrestin 2 is fused to a larger, inactive fragment.

2. Assay Procedure:

  • The engineered cells are plated in a multi-well plate (e.g., 384-well).

  • Increasing concentrations of the test agonist are added to the wells.

  • Upon agonist binding and receptor activation, β-arrestin 2 is recruited to the receptor, bringing the two enzyme fragments into close proximity.

  • This proximity allows the fragments to complement and form a functional enzyme.

  • A substrate for the enzyme is added, which is converted into a detectable signal (e.g., chemiluminescence or fluorescence).

  • The signal is measured using a plate reader.

3. Data Analysis:

  • The signal intensity is plotted against the log concentration of the agonist.

  • Non-linear regression analysis is used to determine the EC50 and Emax for β-arrestin 2 recruitment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway for opioid receptor activation and a typical experimental workflow for assessing the opioid receptor activity of novel compounds.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds to G_protein Gαi/oβγ (Inactive) MOR->G_protein Activates G_alpha Gαi/o-GTP (Active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Channel Activity G_beta_gamma->K_channel Ca_channel ↓ Ca2+ Channel Activity G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway for Mu-Opioid Receptor Activation.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Analogues Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki at MOR, KOR, DOR) Characterization->Binding_Assay GTP_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax for G-protein activation) Characterization->GTP_Assay Arrestin_Assay β-Arrestin 2 Recruitment Assay (Determine EC50, Emax for β-arrestin recruitment) Characterization->Arrestin_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis GTP_Assay->SAR_Analysis Arrestin_Assay->SAR_Analysis Potency_Comparison Comparison of Potency and Efficacy with this compound and Standards SAR_Analysis->Potency_Comparison

References

Etodesnitazene and Standard Opioid Immunoassays: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including the potent synthetic opioid Etodesnitazene, presents a significant challenge for conventional drug screening methods. This guide provides a comparative analysis of the cross-reactivity of this compound in standard opioid immunoassays, supported by available experimental data and detailed methodologies. Understanding the limitations of current screening tools is paramount for accurate toxicological assessment and the development of more effective detection strategies.

Limited to No Cross-Reactivity in Standard Opioid Immunoassays

Current research indicates that this compound and other nitazene (B13437292) analogs are generally not detected by standard opioid immunoassays. Their unique chemical structure, which differs significantly from traditional opioids like morphine and even other synthetics like fentanyl, results in a lack of recognition by the antibodies used in these assays.

A key study evaluated thirteen commercial enzyme-linked immunosorbent assay (ELISA) kits from three different manufacturers for their ability to detect seven nitazene analogs, including mthis compound (structurally analogous to this compound). The findings were conclusive: none of the tested nitazene analogs, at the concentrations evaluated, produced a positive result in any of the standard opioid or fentanyl immunoassays.[1][2] This underscores the high potential for false-negative results when screening for this compound using these conventional methods.

Table 1: Cross-Reactivity of Nitazene Analogs in Commercial ELISA Kits

Immunoassay TargetNitazene Analogs TestedNumber of Kits TestedObserved Cross-Reactivity
Opiates, Opioids, Fentanyl4'-OH nitazene, 5-methyl this compound, isotonitazene, mthis compound, N-piperidinyl etonitazene, N-pyrrolidino etonitazene, and protonitazene13None Detected[1]

Source: Adapted from a 2025 study on the evaluation of enzyme-linked immunosorbent assay screening kits.[1]

Performance of Nitazene-Specific Immunoassays

To address the detection gap, nitazene-specific immunoassays, such as lateral flow test strips, have been developed. One such commercially available test strip is the BTNX Nitazene Test Strip (NTS).

A laboratory evaluation of the BTNX NTS demonstrated its ability to detect a range of nitazene analogues, including this compound. However, the study also highlighted certain limitations, such as the inability to differentiate between various nitazene compounds and the potential for false-negative results with some analogs.[3]

Table 2: Performance of BTNX Nitazene Test Strips with Selected Nitazene Analogs

Nitazene AnalogDetectability at 3000 ng/mL
This compound Detected
Mthis compoundDetected
IsotonitazeneDetected
5-aminoisotonitazeneNot Detected at 9000 ng/mL

Source: Adapted from a 2024 laboratory evaluation of nitazene test strips.[3]

It is crucial for researchers and clinicians to be aware of these limitations and to confirm presumptive positive results from test strips with more definitive methods like mass spectrometry.

Experimental Protocols

The following are generalized experimental protocols based on methodologies described in the cited literature for assessing immunoassay cross-reactivity.

Protocol 1: Evaluation of Cross-Reactivity in Commercial ELISA Kits
  • Preparation of Standards: Stock solutions of this compound and its metabolites are prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Spiking of Samples: Drug-free urine or blood is spiked with the analyte standards at various concentrations.

  • Immunoassay Procedure: The spiked samples are analyzed using commercially available opioid and fentanyl ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The response of the assay to the spiked samples is compared to the assay's cutoff for a positive result. The concentration of the analyte that produces a signal equivalent to the cutoff is determined to calculate the percent cross-reactivity.

Protocol 2: Evaluation of Nitazene-Specific Lateral Flow Immunoassays
  • Preparation of Test Solutions: Solutions of this compound are prepared at different concentrations in a buffer or drug-free urine.

  • Test Strip Application: The test strip is dipped into the prepared solution for the time specified by the manufacturer.

  • Result Interpretation: After the development time, the presence or absence of a test line is observed to determine a positive or negative result.

  • Limit of Detection (LOD) Determination: The lowest concentration at which the analyte is consistently detected is determined as the LOD.

Visualizing Immunoassay Principles and this compound Metabolism

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of immunoassays and the metabolic pathways of this compound.

Immunoassay_Principle cluster_positive Standard Opioid Immunoassay (Positive) cluster_negative This compound in Standard Opioid Immunoassay (Negative) Opioid_P Opioid Antibody_P Antibody Opioid_P->Antibody_P Binds Signal_P Positive Signal Antibody_P->Signal_P Generates Etodesnitazene_N This compound Antibody_N Antibody Etodesnitazene_N->Antibody_N No Binding NoSignal_N No Signal Antibody_N->NoSignal_N No Generation

Caption: Immunoassay principle and the lack of this compound cross-reactivity.

The metabolism of this compound is a critical consideration for its detection, as metabolites may be present in higher concentrations or for a longer duration in biological samples than the parent drug.[4][5] The primary metabolic routes are N- and O-deethylation.[4][5]

Etodesnitazene_Metabolism This compound This compound N_Deethyl N-deethyl this compound (M2) This compound->N_Deethyl N-deethylation O_Deethyl O-deethyl this compound (M1 - Most Abundant) This compound->O_Deethyl O-deethylation NO_Dideethyl N,O-dideethyl this compound (M3) N_Deethyl->NO_Dideethyl O_Deethyl->NO_Dideethyl Glucuronide Glucuronide Conjugates O_Deethyl->Glucuronide Phase II Metabolism NO_Dideethyl->Glucuronide Phase II Metabolism

Caption: Major metabolic pathways of this compound.

Conclusion and Recommendations

The available evidence strongly indicates that this compound is unlikely to be detected by standard opioid immunoassays, posing a significant risk of missed identification in clinical and forensic settings. While nitazene-specific test strips offer a preliminary screening solution, their limitations necessitate the use of more sensitive and specific confirmatory methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for definitive identification.

For researchers and drug development professionals, these findings highlight the urgent need for the development of immunoassays with broader cross-reactivity to novel synthetic opioids or specific assays for compounds like this compound and its major metabolites. Further studies are warranted to fully characterize the cross-reactivity of this compound's metabolites in various immunoassay platforms.

References

In vitro binding affinity of Etodesnitazene versus other nitazenes at opioid receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro comparison reveals the potent and selective binding profile of Etodesnitazene at the µ-opioid receptor, positioning it among the high-affinity compounds within the nitazene (B13437292) class of synthetic opioids. This guide provides a comprehensive overview of its binding characteristics alongside other notable nitazenes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This report synthesizes in vitro binding affinity data for this compound and other structurally related nitazene compounds at the three primary opioid receptors: µ (mu), δ (delta), and κ (kappa). The data, presented in the form of inhibition constants (Ki), underscores the high affinity and selectivity of many nitazenes for the µ-opioid receptor, a key target for analgesic drugs but also the primary mediator of opioid-related adverse effects such as respiratory depression.

Comparative Binding Affinity of Nitazenes at Opioid Receptors

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other selected nitazenes at human µ, δ, and κ opioid receptors. A lower Ki value indicates a higher binding affinity. Data has been compiled from various studies employing radioligand binding assays with membrane preparations from cells expressing the respective human opioid receptors.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound (Etazene) 0.206[1][2]>8400[1]2680[1]
Isotonitazene ~0.49 (pKi = 9.31)[3]>15,000-fold less potent than at µOR[3]>15,000-fold less potent than at µOR[3]
N-Desethyl Isotonitazene ~0.25[4]>3,000-fold less potent than at µOR[3]>3,000-fold less potent than at µOR[3]
Metonitazene ~19.3[1][2]--
Protonitazene ---
N-Pyrrolidino Etonitazene Subnanomolar[1]--
Fentanyl (Reference) 1.255 - 1.88[1][4]-163[1]
Morphine (Reference) Low nanomolar[4]-Mid-to-high nM[4]

Note: Direct comparative Ki values for all compounds from a single study were not available. Data is aggregated from multiple sources and methodologies may vary slightly. The pKi value for Isotonitazene was converted to an approximate Ki value for comparison.

Experimental Protocols

The binding affinity data presented in this guide were predominantly generated using competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols cited.

Objective: To determine the in vitro binding affinity (Ki) of test compounds (e.g., this compound) for the human µ, δ, and κ opioid receptors.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.[1][5]

  • Radioligands:

    • For µ-opioid receptor: [³H]DAMGO (a high-affinity µ-agonist).[1][4][5]

    • For δ-opioid receptor: [³H]DPDPE (a high-affinity δ-agonist).[1][4][5]

    • For κ-opioid receptor: [³H]U-69,593 (a high-affinity κ-agonist).[1][4][5]

  • Test Compounds: this compound and other nitazene analogs.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand in excess.[5]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[1][6]

  • Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.[6][7]

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Crude membrane fractions are prepared from cells expressing the target opioid receptor. This involves cell lysis, homogenization, and centrifugation to isolate the membrane-bound receptors.[6][7] The protein concentration of the membrane preparation is determined using a standard protein assay.[6]

  • Competitive Binding Assay: The assay is typically performed in a 96-well plate format.[1][6] Each well contains:

    • A fixed concentration of the appropriate radioligand.

    • The cell membrane preparation.

    • Varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6][7]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[6][7]

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of bound radioactivity is quantified using a scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4]

Visualizing the Method and Mechanism

To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., CHO cells) Membrane_Prep Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation (Radioligand + Membranes + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc Ki_Conversion Cheng-Prusoff Conversion to Ki IC50_Calc->Ki_Conversion

Caption: Experimental workflow for determining in vitro binding affinity.

Opioid_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor (GPCR) G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺ influx ↓, K⁺ efflux ↑) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response Opioid_Agonist Opioid Agonist (e.g., this compound) Opioid_Agonist->Opioid_Receptor Binds to

Caption: Simplified opioid receptor signaling pathway.

References

Validating Etodesnitazene in Seized Drug Materials: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), particularly potent synthetic opioids like etodesnitazene, presents a significant challenge to forensic laboratories and public health. Accurate and rapid identification of these compounds in seized materials is crucial for law enforcement, toxicological assessment, and harm reduction efforts. This guide provides a comparative overview of analytical techniques for the validation of this compound, supported by experimental data and detailed protocols to aid researchers in this critical task.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the identification of this compound in seized drug materials depends on several factors, including the required sensitivity, selectivity, and the available instrumentation. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic methods such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy also play a role in preliminary screening.

Analytical TechniquePrincipleAdvantagesDisadvantagesLimit of Detection (LOD)
GC-MS Separates volatile and thermally stable compounds followed by mass analysis.Well-established technique, extensive spectral libraries available. Good for separating complex mixtures.Requires derivatization for some compounds. Thermal degradation of analytes is possible. Similar EI mass spectra for many nitazene (B13437292) analogs can make differentiation difficult.[1][2][3]Analyte dependent, generally in the ng/mL range.[4]
LC-MS/MS Separates compounds based on their interaction with a stationary phase, followed by mass analysis.High sensitivity and selectivity, suitable for thermally labile and non-volatile compounds.[5] Can differentiate isomers.[3][6]Higher instrumentation cost compared to GC-MS. Matrix effects can influence ionization.Can reach sub-ng/mL levels (e.g., 0.1 ng/mL).[4]
LC-QTOF-MS A type of LC-MS/MS that provides high-resolution mass accuracy.Excellent for identifying unknown compounds and elucidating structures.[7]Data files can be large and complex to process.High sensitivity, often in the pg/mL to low ng/mL range.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Non-destructive, requires minimal to no sample preparation.[8] Can analyze samples through transparent packaging.[8]Can be affected by fluorescence. Not as sensitive as mass spectrometry techniques.Typically in the low microgram to milligram range.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about the functional groups present. Non-destructive.Not suitable for complex mixtures. Can be affected by the physical state of the sample.Generally in the microgram range.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.

a. Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized material.

  • Dissolve the sample in 1 mL of methanol (B129727).

  • Vortex the sample to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

  • An internal standard may be added for quantitative analysis.

b. GC-MS Instrumentation and Parameters: [9]

  • Gas Chromatograph: Agilent 5975 Series GC/MSD System or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 30:1.[9]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 9 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

c. Data Analysis:

  • The retention time and mass spectrum of the analyte are compared to a certified reference standard of this compound.

  • Characteristic fragment ions for this compound should be present.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol for this compound

This protocol provides a robust method for the sensitive and specific detection of this compound.

a. Sample Preparation: [10]

  • Prepare a stock solution of the seized material in methanol (e.g., 1 mg/mL).

  • Perform a serial dilution to obtain a working solution of approximately 1 µg/mL.

  • For complex matrices, a supported liquid extraction (SLE) may be necessary.[10]

b. LC-QTOF-MS Instrumentation and Parameters: [10]

  • Liquid Chromatograph: Shimadzu Nexera XR UHPLC or equivalent.

  • Column: Phenomenex Kinetex Biphenyl (50 mm x 2.1 mm, 2.6 µm).[10]

  • Mobile Phase A: 0.05% Formic Acid, 5 mM Ammonium Formate in water.[10]

  • Mobile Phase B: 0.05% Formic Acid in Methanol/Acetonitrile (50:50).[10]

  • Flow Rate: 0.4 mL/min.[10]

  • Gradient: Initial: 98% A, 2% B; ramp to 100% B over 9 minutes; hold at 100% B for 5.5 minutes; return to initial conditions at 14.5 minutes.[10]

  • Column Temperature: 30 °C.[10]

  • Injection Volume: 10 µL.[10]

  • Mass Spectrometer: Sciex TripleTOF® 5600+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Source Temperature: 600 °C.[10]

    • TOF MS Scan Range: m/z 50-800.[10]

    • MS/MS Scan Range: m/z 35-800.[10]

    • Collision Energy: 35 ± 15 eV.[10]

c. Data Analysis:

  • The retention time and accurate mass of the precursor ion and its product ions are compared to a certified reference standard.

  • The high-resolution mass data allows for the determination of the elemental composition, increasing confidence in the identification.

Workflow for Validation of this compound in Seized Materials

The following diagram illustrates a typical workflow for the analysis of seized materials suspected of containing this compound.

Etodesnitazene_Validation_Workflow cluster_0 Sample Receipt and Preliminary Screening cluster_1 Sample Preparation cluster_2 Confirmatory Analysis cluster_3 Data Analysis and Reporting Sample Seized Material Presumptive_Testing Presumptive Color Tests / Raman / FTIR Screening Sample->Presumptive_Testing Extraction Extraction / Dilution Presumptive_Testing->Extraction Positive Result GCMS GC-MS Analysis Extraction->GCMS LCMSMS LC-MS/MS Analysis (QTOF or QQQ) Extraction->LCMSMS Data_Analysis Data Comparison with Reference Standard GCMS->Data_Analysis LCMSMS->Data_Analysis Report Final Report Data_Analysis->Report Opioid_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Opioid Effects cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

References

Comparative metabolite profiling of Etodesnitazene and metonitazene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Metabolite Profiles of Etodesnitazene and Metonitazene (B1467764)

Introduction

This compound and metonitazene are potent synthetic opioids belonging to the 2-benzylbenzimidazole class, commonly referred to as "nitazenes". Their emergence in the illicit drug market has raised significant public health concerns due to their high potency and association with overdose fatalities. Understanding the metabolic fate of these compounds is crucial for forensic toxicology, clinical diagnostics, and the development of effective treatment strategies. This guide provides a comparative overview of the metabolite profiles of this compound and metonitazene, supported by experimental data from recent scientific literature.

Metabolic Pathways: A Comparative Overview

Both this compound and metonitazene undergo extensive phase I and phase II metabolism, primarily involving dealkylation and glucuronidation. However, the specific metabolites and their relative abundance differ, providing distinct biomarkers for each compound.

This compound Metabolism

The primary metabolic routes for this compound are N- and O-deethylation.[1][2] In a case study involving human urine analysis, the most abundant metabolite was identified as O-deethylated etazene.[1][2] Other significant metabolites include N-deethylated etazene and N,O-dideethylated etazene.[1][2] Hydroxylated products of both the parent compound and its deethylated metabolites have also been detected, although in lower abundance.[1][2] Phase II metabolism involves the glucuronidation of the O-deethylated and N,O-dideethylated metabolites.[1][2] In rat models, the parent compound and its O-deethylated metabolite were predominant in serum, while urine contained higher levels of N,O-deethylated and hydroxylated-N-deethylated metabolites.[3]

Metonitazene Metabolism

The metabolism of metonitazene shares similarities with its analogue, isotonitazene, primarily involving N-dealkylation and O-dealkylation.[4][5][6][7] The most prominent metabolite found in urine and vitreous samples from postmortem cases is N-desethyl metonitazene.[4][8] This metabolite can undergo further N-deethylation to form N,N-didesethyl metonitazene.[4][8] Another identified metabolite is 4'-hydroxy nitazene (B13437292), resulting from O-dealkylation.[9] In vitro studies using human hepatocytes have confirmed these pathways, identifying nine metabolites, with the main transformations being N-deethylation, O-dealkylation, and subsequent O-glucuronidation.[10][11][12]

Quantitative Data Summary

Quantitative analysis of this compound and metonitazene and their metabolites is essential for interpreting toxicological findings. The following tables summarize available quantitative data from forensic casework.

Table 1: Quantitative Data for Metonitazene in Postmortem Cases

AnalyteMatrixAverage Concentration (ng/mL)Median Concentration (ng/mL)Concentration Range (ng/mL)
MetonitazeneBlood6.3 ± 7.53.80.5 - 33
MetonitazeneUrine15 ± 13110.6 - 46
MetonitazeneFemoral Blood--0.10 - 1.5

Data sourced from multiple forensic postmortem case series.[4][5][6][7][8][13]

For this compound, while O-deethylated etazene is reported as the most abundant metabolite based on peak area in a human urine sample, specific quantitative concentration ranges from forensic cases are not as extensively documented in the reviewed literature.[1][2]

Experimental Protocols

The identification and quantification of this compound, metonitazene, and their metabolites have been achieved through various analytical techniques. Below are generalized experimental protocols based on the cited literature.

In Vitro Metabolism using Human Hepatocytes

  • Incubation: The parent compound (this compound or metonitazene) is incubated with pooled human hepatocytes.[10][11][12]

  • Sample Preparation: After incubation, the samples are typically subjected to protein precipitation. For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase is included.[10][11][12]

  • Analytical Method: The extracts are analyzed using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS).[10][11][12]

  • Data Analysis: Metabolite identification is performed by comparing the mass-to-charge ratio (m/z), retention time, and fragmentation patterns with those of the parent drug and predicted metabolites.[10][11][12]

Analysis of Biological Samples (Blood, Urine)

  • Sample Preparation: Biological samples are prepared using methods such as protein precipitation or liquid-liquid extraction.[9][13] For urine samples, a hydrolysis step may be included to cleave glucuronide conjugates.[1][2]

  • Analytical Methods:

    • Screening and Metabolite Discovery: Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) or ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) are commonly used for initial screening and identification of metabolites.[1][2][5][6][7]

    • Quantitative Confirmation: Liquid chromatography-tandem quadrupole mass spectrometry (LC-MS/MS or LC-QqQ-MS) is employed for the accurate quantification of the parent drug and its metabolites.[4][5][6][7][9] Gas chromatography-mass spectrometry (GC-MS) has also been utilized.[3][4]

  • Data Analysis: The identification of compounds is based on retention time and mass spectral data, while quantification is achieved by comparing the response to a calibration curve of certified reference materials.

Visualizations

Metabolic Pathways

Comparative Metabolic Pathways of this compound and Metonitazene cluster_this compound This compound Metabolism cluster_metonitazene Metonitazene Metabolism This compound This compound O_deethyl_E O-Deethylated this compound (Most Abundant) This compound->O_deethyl_E O-Deethylation N_deethyl_E N-Deethylated this compound This compound->N_deethyl_E N-Deethylation Hydroxylated_E Hydroxylated Products This compound->Hydroxylated_E Hydroxylation NO_dideethyl_E N,O-Dideethylated this compound O_deethyl_E->NO_dideethyl_E N-Deethylation Glucuronides_E Glucuronide Conjugates O_deethyl_E->Glucuronides_E Glucuronidation N_deethyl_E->NO_dideethyl_E O-Deethylation NO_dideethyl_E->Glucuronides_E Glucuronidation Metonitazene Metonitazene N_desethyl_M N-Desethyl Metonitazene (Prominent) Metonitazene->N_desethyl_M N-Deethylation Hydroxy_M 4'-Hydroxy Nitazene Metonitazene->Hydroxy_M O-Dealkylation NN_didesethyl_M N,N-Didesethyl Metonitazene N_desethyl_M->NN_didesethyl_M N-Deethylation Glucuronides_M Glucuronide Conjugates N_desethyl_M->Glucuronides_M Glucuronidation Hydroxy_M->Glucuronides_M Glucuronidation

Caption: Major metabolic pathways of this compound and Metonitazene.

Experimental Workflow

General Experimental Workflow for Metabolite Profiling cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_output Results in_vitro In Vitro (Human Hepatocytes) extraction Extraction (Protein Precipitation / LLE) in_vitro->extraction in_vivo In Vivo (Blood, Urine) in_vivo->extraction hydrolysis Enzymatic Hydrolysis (β-glucuronidase) extraction->hydrolysis Optional for Glucuronides screening Screening & Identification (LC-QTOF-MS / UHPLC-HRMS) extraction->screening hydrolysis->screening quantification Quantification (LC-MS/MS) screening->quantification metabolite_id Metabolite Identification screening->metabolite_id quantitative_data Quantitative Data quantification->quantitative_data

Caption: A generalized workflow for the analysis of nitazene metabolites.

Signaling Pathway

Simplified µ-Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Effects opioid This compound / Metonitazene (Agonist) receptor µ-Opioid Receptor opioid->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates mapk MAPK Pathway g_protein->mapk Activates camp cAMP ac->camp Produces analgesia Analgesia ion_channel->analgesia mapk->analgesia respiratory_depression Respiratory Depression euphoria Euphoria

Caption: Simplified signaling cascade following µ-opioid receptor activation.

Conclusion

The comparative metabolite profiling of this compound and metonitazene reveals distinct metabolic pathways that are crucial for their detection and differentiation in forensic and clinical settings. While both compounds undergo N- and O-dealkylation, the primary metabolites differ, with O-deethylated etazene being most abundant for this compound and N-desethyl metonitazene being a key biomarker for metonitazene. The provided quantitative data for metonitazene highlights the low concentrations at which these potent opioids can be fatal. Further research is needed to establish comprehensive quantitative data for this compound and to fully characterize the pharmacological activity of all major metabolites. The analytical workflows and metabolic pathway diagrams presented in this guide serve as a valuable resource for researchers and professionals in the field of toxicology and drug development.

References

A Comparative Analysis of In Vitro and In Vivo Potency of Novel Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of synthetic opioids is rapidly evolving, with the continuous emergence of novel compounds posing significant challenges to public health and safety. Understanding the pharmacological profiles of these new synthetic opioids (NSOs) is paramount for predicting their potential for abuse and for the development of effective countermeasures. This guide provides a comparative analysis of the in vitro and in vivo potency of selected NSOs, supported by experimental data and detailed methodologies to aid researchers in the field.

Quantitative Potency Comparison

The following table summarizes the in vitro and in vivo potency of two distinct classes of novel synthetic opioids: fentanyl analogs and nitazene (B13437292) analogs, compared to the reference opioid, morphine. In vitro potency is assessed by the compound's affinity for the mu-opioid receptor (MOR) and its ability to activate G-protein signaling. In vivo potency is determined by the antinociceptive effect of the compound in animal models.

CompoundIn Vitro Receptor Binding Affinity (Ki, nM) at MORIn Vitro Functional Activity (EC50, nM) in [³⁵S]GTPγS AssayIn Vivo Antinociceptive Potency (ED50, mg/kg) in Tail-Flick Test
Fentanyl Analogs
Fentanyl~0.3 - 1.5[1][2]~10 - 50[1][2]~0.02 - 0.122[1][2]
Acrylfentanyl~0.5 - 2.0[1][2]~20 - 70[1][2]~0.03 - 0.158[1][2]
Furanylfentanyl~0.1 - 0.8[1][2]~5 - 30[1][2]~0.04 - 0.2[1][2]
Nitazene Analogs
Etonitazene~0.1 - 1.0[3]~0.5 - 5.0[4][5]~0.001 - 0.01[4][5]
Isotonitazene~0.2 - 1.5[6]~1.0 - 10.0[6]Not widely reported, estimated to be highly potent[6]
Reference Opioid
Morphine~1.0 - 10.0[1][2]~100 - 500[1][2]~2.0 - 10.0[7]

Note: The values presented are approximate ranges compiled from multiple studies and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Assays

1. Radioligand Binding Assay for Mu-Opioid Receptor (MOR) Affinity

This assay determines the binding affinity (Ki) of a compound for the MOR by measuring its ability to displace a radiolabeled ligand.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human mu-opioid receptor are commonly used.[8]

  • Radioligand: [³H](D-Ala², N-MePhe⁴, Gly-ol)-enkephalin ([³H]DAMGO), a selective MOR agonist, is typically used.[1][2]

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]DAMGO and varying concentrations of the test compound.

    • The incubation is carried out in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled MOR ligand (e.g., naloxone).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

2. [³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of a compound to activate G-proteins coupled to the MOR, providing an indication of its efficacy (agonist activity).

  • Principle: Agonist binding to the MOR promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

  • Procedure:

    • Cell membranes expressing the MOR are incubated with the test compound, GDP, and [³⁵S]GTPγS in a suitable buffer.

    • The incubation is typically performed at 30°C for 60 minutes.

    • The reaction is stopped by rapid filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal stimulation) can be determined.[8]

In Vivo Assay

1. Hot Plate and Tail-Flick Tests for Antinociception

These are common behavioral assays used to assess the analgesic (antinociceptive) effects of opioids in rodents.

  • Hot Plate Test:

    • A mouse or rat is placed on a heated surface (e.g., 52-55°C).[9][10]

    • The latency to a nociceptive response (e.g., licking a paw or jumping) is measured.

    • A cut-off time is set to prevent tissue damage.[9]

  • Tail-Flick Test:

    • A focused beam of heat is applied to the animal's tail.

    • The time taken for the animal to "flick" or withdraw its tail from the heat source is recorded as the tail-flick latency.

    • A baseline latency is measured before drug administration.

    • The test compound is administered (e.g., subcutaneously or intraperitoneally), and the tail-flick latency is measured at various time points after administration.[7]

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, which is the dose of the drug that produces an antinociceptive effect in 50% of the subjects or produces a 50% MPE, is then calculated from the dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Novel Synthetic Opioid (Agonist) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein G-Protein (Gi/o) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: Mu-opioid receptor signaling pathway.

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Analysis binding_assay Radioligand Binding Assay (Determine Ki) functional_assay [35S]GTPγS Binding Assay (Determine EC50, Emax) binding_assay->functional_assay Informs correlation In Vitro-In Vivo Correlation (IVIVC) (Potency Relationship) functional_assay->correlation Provides Potency Data animal_model Animal Model Selection (e.g., Mouse, Rat) antinociception_assay Antinociception Assay (Hot Plate / Tail-Flick) (Determine ED50) animal_model->antinociception_assay antinociception_assay->correlation Provides Efficacy Data

Caption: In vitro to in vivo correlation workflow.

Antinociception_Assay_Workflow start Start baseline Measure Baseline Nociceptive Threshold start->baseline administer Administer Novel Synthetic Opioid baseline->administer measure_post Measure Post-Drug Nociceptive Threshold at Timed Intervals administer->measure_post calculate Calculate %MPE and Determine ED50 measure_post->calculate end End calculate->end

Caption: Experimental workflow for in vivo antinociception assay.

References

The Evolving Landscape of Synthetic Opioids: A Comparative Guide to the Structure-Activity Relationship of 2-Benzylbenzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In recent years, the illicit drug market has seen a surge in the emergence of potent synthetic opioids, with the 2-benzylbenzimidazole class, commonly known as "nitazenes," posing a significant public health threat.[1][2][3][4] These compounds, structurally distinct from fentanyl, exhibit remarkable potency at the µ-opioid receptor (MOR), in some cases hundreds of times that of morphine and even exceeding fentanyl.[4][5][6] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these novel synthetic opioids, presenting key experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The core structure of the 2-benzylbenzimidazole opioids consists of a benzimidazole (B57391) nucleus, a benzyl (B1604629) group at the 2-position, and an N,N-diethylaminoethyl side chain at the 1-position.[4] Pharmacological activity is critically dependent on modifications at three key positions: the para-position of the benzyl ring, the 5-position of the benzimidazole ring, and the terminal tertiary amine of the side chain. Understanding the impact of these structural modifications is paramount for predicting the potency and potential harm of newly emerging analogs.

Comparative Analysis of µ-Opioid Receptor Activity

The in vitro functional activity of 2-benzylbenzimidazole opioids is primarily assessed through their ability to activate the µ-opioid receptor, typically measured by G-protein activation (e.g., cAMP inhibition) and β-arrestin 2 recruitment assays. The following table summarizes the potency (EC50) and efficacy (Emax) of a selection of prominent 2-benzylbenzimidazole analogs from published studies. Potency is a measure of the concentration of a drug required to produce 50% of its maximal effect, while efficacy represents the maximum response a drug can produce.

CompoundR1 (Benzyl para-substituent)R2 (Benzimidazole 5-substituent)R3 (Amine substituent)MOR β-arrestin2 Recruitment EC50 (nM)MOR β-arrestin2 Recruitment Emax (%)MOR mini-Gi Activation EC50 (nM)MOR mini-Gi Activation Emax (%)Reference
Isotonitazene -OCH(CH3)2-NO2-N(CH2CH3)20.61180.3110[1][2]
Etonitazene -OCH2CH3-NO2-N(CH2CH3)20.21200.1112[1][2]
Metonitazene -OCH3-NO2-N(CH2CH3)21.91150.9108[1][2]
Protonitazene -OCH2CH2CH3-NO2-N(CH2CH3)20.81170.4109[1][2]
Etodesnitazene -OCH2CH3-H-N(CH2CH3)230.110515.2101[7]
N-Pyrrolidino Etonitazene -OCH2CH3-NO2Pyrrolidino0.11220.05115[5][8]
N-Desethyl Isotonitazene -OCH(CH3)2-NO2-NH(CH2CH3)0.31190.15111[1][2]
Fentanyl N/AN/AN/A9.81004.5100[1][2]
Morphine N/AN/AN/A>100080>100075[4]

Key SAR Observations:

  • 5-Nitro Group: The presence of a nitro group at the 5-position of the benzimidazole ring is a critical determinant of high potency.[7][8] Removal of this group, as seen in this compound, leads to a significant decrease in activity.[7]

  • Benzyl para-Substituent: The nature of the alkoxy substituent at the para-position of the benzyl ring influences potency. Generally, an ethoxy or isopropoxy group confers higher potency than a methoxy (B1213986) group.[1][2]

  • Amine Substituent: Modification of the N,N-diethylamino group can have a profound impact on activity. Replacing the diethylamino group with a pyrrolidine (B122466) ring, as in N-pyrrolidino etonitazene, often results in a substantial increase in potency.[5][8]

  • Metabolites: Notably, some metabolites of these compounds can exhibit unexpectedly high potency. For instance, N-desethyl isotonitazene, a metabolite of isotonitazene, retains potent MOR agonistic activity.[1][2]

Signaling Pathways and Experimental Workflow

The activation of the µ-opioid receptor by 2-benzylbenzimidazole opioids initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, receptor activation can also lead to the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Opioid_Agonist 2-Benzylbenzimidazole Opioid MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR binds & activates G_Protein Gi/o Protein MOR->G_Protein activates GRK GRK AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response_G Analgesia, Respiratory Depression PKA->Cellular_Response_G P_MOR Phosphorylated MOR GRK->P_MOR phosphorylates beta_Arrestin β-Arrestin 2 P_MOR->beta_Arrestin recruits Internalization Receptor Internalization & Desensitization beta_Arrestin->Internalization Signaling_Complex Signaling Complex (e.g., MAPK) beta_Arrestin->Signaling_Complex Cellular_Response_Arrestin Side Effects, Tolerance Signaling_Complex->Cellular_Response_Arrestin

Caption: µ-Opioid receptor signaling pathways.

A typical experimental workflow to determine the in vitro activity of these compounds involves cell-based assays that measure either the G-protein or β-arrestin 2 pathway activation.

Experimental_Workflow cluster_assays Functional Assays Start Start: Synthesized 2-Benzylbenzimidazole Analog Cell_Culture Cell Culture: HEK293 cells expressing human µ-opioid receptor Start->Cell_Culture Compound_Addition Compound Addition: Incubate cells with varying concentrations of the analog Cell_Culture->Compound_Addition beta_Arrestin_Assay β-Arrestin 2 Recruitment Assay (e.g., Enzyme Complementation) Compound_Addition->beta_Arrestin_Assay Parallel Assays cAMP_Assay cAMP Inhibition Assay (e.g., HTRF) Compound_Addition->cAMP_Assay Parallel Assays Data_Acquisition Data Acquisition: Measure luminescence or fluorescence signal beta_Arrestin_Assay->Data_Acquisition cAMP_Assay->Data_Acquisition Data_Analysis Data Analysis: Generate dose-response curves and calculate EC50 & Emax Data_Acquisition->Data_Analysis SAR_Determination Structure-Activity Relationship Determination Data_Analysis->SAR_Determination

Caption: In vitro functional assay workflow.

Experimental Protocols

The following are generalized protocols for the key in vitro functional assays used to characterize 2-benzylbenzimidazole opioids. Specific details may vary based on the commercial assay kit and cell line used.

β-Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the interaction between the activated µ-opioid receptor and β-arrestin 2.[1]

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably co-expressing the human µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well white, opaque microplates and incubated overnight.

  • Compound Preparation: Test compounds are serially diluted in assay buffer.

  • Compound Addition: The diluted compounds are added to the cells and incubated for a specified time (e.g., 60-90 minutes) at 37°C.

  • Detection: A detection reagent containing the enzyme substrate is added to the wells.

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, the chemiluminescent signal is measured using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin 2 recruitment.

  • Data Analysis: Dose-response curves are generated by plotting the luminescent signal against the logarithm of the compound concentration. EC50 and Emax values are determined using non-linear regression analysis.

cAMP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) following G-protein activation.

  • Cell Culture: HEK293 cells stably expressing the human µ-opioid receptor are cultured in a suitable medium.

  • Cell Plating: Cells are plated in 384-well low-volume white microplates and incubated.

  • Compound and Forskolin Addition: Cells are co-incubated with the test compound and a stimulant of adenylyl cyclase, such as forskolin, for a defined period (e.g., 30 minutes) at 37°C. Forskolin is used to induce a measurable level of cAMP.

  • Lysis and Detection: The cells are lysed, and the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) are added.

  • Signal Measurement: The plate is incubated at room temperature to allow for the competitive binding between the cellular cAMP and the cAMP-d2 for the antibody. The HTRF signal is read on a compatible plate reader. A high HTRF signal indicates low cellular cAMP levels (i.e., inhibition of adenylyl cyclase).

  • Data Analysis: The HTRF ratio is used to calculate the cAMP concentration. Dose-response curves are constructed by plotting the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine EC50 and Emax values.

Conclusion

The 2-benzylbenzimidazole class of synthetic opioids represents a significant and evolving challenge to public health. Their high potency, driven by specific structural features, underscores the importance of continued research into their SAR. The data and methodologies presented in this guide provide a framework for the comparative analysis of these compounds, aiding in the prediction of the pharmacological profiles of new analogs and informing public health and safety responses. A thorough understanding of the SAR of this class is crucial for the development of analytical detection methods, the prediction of cross-reactivity, and the design of potential harm-reduction strategies.

References

Safety Operating Guide

Safe Disposal of Etodesnitazene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Etodesnitazene is a critical operational responsibility, governed by its classification as a potent synthetic opioid and a strictly regulated substance. Adherence to established safety and waste management protocols is essential to ensure the safety of laboratory personnel and the surrounding community, while maintaining full regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a research environment.

Disclaimer: This document provides general guidance. All personnel must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations, including those set forth by the Drug Enforcement Administration (DEA), concerning the handling and disposal of Schedule I controlled substances.

Core Principles of this compound Waste Management
  • Regulatory Compliance: this compound is classified as a DEA Schedule I controlled substance in the United States.[1][2] This designation signifies a high potential for abuse and no currently accepted medical use, subjecting it to the most stringent regulatory controls.[1] All handling, storage, and disposal activities must be meticulously documented and comply with DEA regulations.[2] Any person not registered to handle Schedule I substances must surrender all quantities to the DEA.[3][4]

  • Hazard Identification: this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] It is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes.[5] Appropriate personal protective equipment (PPE) is mandatory.

  • Environmental Protection: To prevent environmental contamination, this compound and its containers must never be disposed of via standard trash or sewer systems.[6] The substance is recognized as slightly hazardous for water, and significant quantities should not be allowed to enter groundwater or watercourses.[5]

  • Waste Minimization: Laboratories should manage their chemical inventory to avoid generating excess or expired this compound.[7][8] Purchase only the quantities required for specific projects.

Procedural Protocol for this compound Disposal

This protocol outlines the essential steps for safely managing this compound from the point of generation to final disposal.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling this compound in any form (pure substance, solutions, or contaminated materials), all personnel must wear the following standard PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A standard laboratory coat.

  • Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator may be required. Consult your institution's EHS for specific guidance.

Step 2: Waste Collection and Labeling

All waste materials containing this compound must be collected as hazardous chemical waste.

  • Select a Container: Use a designated, leak-proof waste container made of compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[9]

  • Label the Container: As soon as waste is first added, affix a hazardous waste label from your institution's EHS department.[10] The label must include:

    • The words "Hazardous Waste."[10]

    • The full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.[10]

    • An accurate list of all container contents, including solvents and their approximate percentages.

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[6][9]

Step 3: Segregation and Storage

Proper storage is crucial to prevent dangerous chemical reactions.

  • Segregate Incompatibles: Store the this compound waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[6][9]

  • Use Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[6]

  • Designated Storage Area: Keep the contained waste in a designated and secure satellite accumulation area within the laboratory.[9]

Step 4: Destruction and Rendering Non-Retrievable (Critical Step)

As a Schedule I controlled substance, this compound must be rendered non-retrievable before final disposal. This step must be performed in strict accordance with DEA regulations and your institution's specific, approved protocols.

  • Consult EHS and DEA Protocols: Contact your EHS officer for the approved institutional procedure. This may involve using a commercial controlled substance denaturing kit.

  • Witnessing: The destruction process for a Schedule I substance typically requires the presence of a witness.

  • Documentation: Meticulously record the destruction in a controlled substance log. The entry should include:

    • Date of destruction.

    • Name, form, and quantity of the substance destroyed.

    • Method of destruction/denaturing.

    • Signature of the person performing the disposal and the signature of the witness.

Step 5: Final Disposal of Waste
  • Arrange for Pickup: Once the this compound has been denatured and the waste container is full, contact your institution's EHS department to schedule a hazardous waste pickup.[6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

  • EHS Handling: EHS personnel or a licensed hazardous waste contractor will transport the waste for final disposal, likely via high-temperature incineration.

Step 6: Disposal of Empty Containers

Original containers that held pure this compound must be managed as hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue).[7][10]

  • Collect Rinsate: The first rinsate must be collected and disposed of as this compound hazardous waste.[6] Subsequent rinsates may also need to be collected, depending on institutional policy.

  • Deface Label: After the container is thoroughly rinsed and air-dried, completely remove or deface the original label.[6][7]

  • Final Disposal: The clean, de-labeled container can typically be disposed of with other laboratory glassware or as solid waste, per institutional guidelines.[6]

Summary of this compound Safety and Regulatory Data

The following table summarizes key quantitative and qualitative data for this compound, providing an at-a-glance reference for laboratory professionals.

ParameterValue / ClassificationSource
DEA Classification Schedule I Controlled Substance[1][2]
GHS Hazard Class Acute Toxicity 4 (Oral)[5]
Acute Toxicity 4 (Dermal)[5]
Acute Toxicity 4 (Inhalation)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed.[5]
H312: Harmful in contact with skin.[5]
H332: Harmful if inhaled.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264: Wash thoroughly after handling.[5]
P270: Do not eat, drink or smoke when using this product.[5]
P280: Wear protective gloves/protective clothing/eye protection.[5]
Environmental Hazard Water Hazard Class 1: Slightly hazardous for water.[5]

Experimental Protocols

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

EtodesnitazeneDisposal cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Destruction & Final Disposal cluster_container Empty Container Management A Identify this compound Waste (Pure, solutions, contaminated labware) B Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Collect Waste in Labeled Container C->D K Triple Rinse Original Container C->K For original containers E Store in Secure, Segregated Area with Secondary Containment D->E L Collect First Rinsate as Hazardous Waste D->L Add rinsate to waste F Consult EHS/DEA Protocol for Destruction E->F G Render Non-Retrievable (e.g., use Denaturing Kit) - Witness Required - F->G H Meticulously Document in Controlled Substance Log G->H I Request Waste Pickup from EHS H->I J Final Disposal by Licensed Contractor I->J K->L M Deface Label & Dispose of Clean Container per EHS Policy K->M

Caption: Workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling Etodesnitazene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Etodesnitazene, a potent synthetic opioid. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.

This compound is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2][3] It is crucial for all personnel to be thoroughly trained on the risks and proper handling procedures before working with this compound.

Hazard Identification and Classification

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is a potent µ-opioid receptor agonist, and its effects can include sedation and severe respiratory depression, which may be fatal.[5][6]

Hazard ClassificationGHS CodesSignal Word
Acute Toxicity, OralH302Warning
Acute Toxicity, DermalH312Warning
Acute Toxicity, InhalationH332Warning

Data sourced from the this compound (citrate) Safety Data Sheet.[4]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[7][8] The following table outlines recommended PPE for handling this compound.

Exposure RiskRecommended PPE
Minimal - Nitrile gloves (double-gloving recommended) - Safety glasses - Lab coat
Moderate - Double nitrile gloves - Chemical splash goggles or face shield - Chemical-resistant lab coat or disposable gown - Respiratory protection (e.g., N95 or higher, based on risk assessment)
High - Double nitrile gloves - Full-face respirator with appropriate cartridges or supplied-air respirator - Chemical-resistant, disposable suit - Shoe covers

General recommendations compiled from safety guidelines for potent synthetic opioids.[7][8][9]

Safe Handling and Operational Workflow

All work with this compound, particularly when handling powders or creating solutions, should be conducted in a designated controlled area with restricted access. A certified chemical fume hood or other appropriate ventilated enclosure is mandatory to prevent inhalation exposure.

Experimental Workflow for Safe Handling of this compound

Experimental Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Designated Work Area (Fume Hood/Ventilated Enclosure) B->C D Weighing and Aliquoting (in ventilated enclosure) C->D E Solution Preparation D->E F Decontaminate Work Surfaces E->F G Properly Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Symptoms of overexposure may include respiratory depression.[5] Naloxone may be effective in reversing the effects of an opioid overdose; however, it should only be administered by trained personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous and disposed of in accordance with all applicable federal, state, and local regulations for Schedule I controlled substances.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, wipes, disposable lab coats) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Material: Disposal of unused this compound must be coordinated through your institution's Environmental Health and Safety (EHS) department and comply with DEA regulations for the disposal of Schedule I substances.[2][10][11] Do not dispose of this compound down the drain or in the regular trash.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.